1,2,3-Tribromobutane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
632-05-3 |
|---|---|
Molecular Formula |
C4H7Br3 |
Molecular Weight |
294.81 g/mol |
IUPAC Name |
1,2,3-tribromobutane |
InChI |
InChI=1S/C4H7Br3/c1-3(6)4(7)2-5/h3-4H,2H2,1H3 |
InChI Key |
HKTNRDJXZCCMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CBr)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
1,2,3-Tribromobutane chemical and physical properties
An In-Depth Technical Guide to the Chemical and Physical Properties of 1,2,3-Tribromobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 632-05-3), a halogenated hydrocarbon of interest in synthetic organic chemistry.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound for their work.
Chemical Identity and Structure
This compound is a saturated acyclic hydrocarbon containing three bromine atoms.[1][2][3] Its structure consists of a four-carbon chain with bromine atoms attached to the first, second, and third carbon atoms.[1][2][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 632-05-3[1][2][3] |
| Molecular Formula | C₄H₇Br₃[1][2][3] |
| Molecular Weight | 294.81 g/mol [1][2][3] |
| IUPAC Name | This compound[2] |
| InChI | InChI=1S/C4H7Br3/c1-3(6)4(7)2-5/h3-4H,2H2,1H3[2][3] |
| InChIKey | HKTNRDJXZCCMGH-UHFFFAOYSA-N[2][3] |
| SMILES | CC(Br)C(Br)CBr[2] |
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound. Much of the available data is based on computational models.
Table 2: Physical Properties of this compound
| Property | Value | Unit | Source |
| Boiling Point | 488.52 | K | Joback Calculated Property |
| Melting Point | 284.24 | K | Joback Calculated Property |
| Density | |||
| Refractive Index | |||
| LogP (Octanol/Water Partition Coefficient) | 2.928 | Crippen Calculated Property | |
| Water Solubility (log10WS) | -3.02 | mol/L | Crippen Calculated Property |
Table 3: Thermodynamic Properties of this compound
| Property | Value | Unit | Source |
| Enthalpy of Formation (Gas, ΔfH°gas) | -57.46 | kJ/mol | Joback Calculated Property |
| Gibbs Free Energy of Formation (ΔfG°) | 20.88 | kJ/mol | Joback Calculated Property |
| Enthalpy of Fusion (ΔfusH°) | 14.92 | kJ/mol | Joback Calculated Property |
| Enthalpy of Vaporization (ΔvapH°) | 43.03 | kJ/mol | Joback Calculated Property |
Reactivity and Chemical Behavior
The reactivity of this compound is primarily dictated by the presence of three carbon-bromine bonds. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions. The presence of bromine atoms on adjacent carbons (vicinal) and on a primary and secondary carbon allows for complex reaction pathways.
The reactivity of the bromine atoms is influenced by their position on the carbon chain. The primary bromine at the C1 position is generally more susceptible to SN2 reactions than the secondary bromines at C2 and C3 due to less steric hindrance. Elimination reactions, such as dehydrobromination, are also possible and can lead to the formation of various brominated butenes.
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not extensively detailed in the literature, a plausible synthetic route involves the bromination of an appropriate unsaturated precursor. A representative protocol for the synthesis via the bromination of crotyl bromide is provided below.
Representative Synthesis of this compound from Crotyl Bromide
This protocol describes a general procedure for the electrophilic addition of bromine to crotyl bromide (1-bromo-2-butene).
Materials:
-
Crotyl bromide (1-bromo-2-butene)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or other inert solvent
-
Sodium thiosulfate solution (aqueous, 5%)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotyl bromide in carbon tetrachloride.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reddish-brown color of bromine disappears.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium thiosulfate solution to remove any unreacted bromine.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereomers. Protons on carbons bearing bromine atoms will be deshielded and appear at higher chemical shifts. Spin-spin coupling between adjacent protons will lead to complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule. The carbons bonded to bromine will be shifted downfield.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching and bending vibrations. The C-Br stretching vibrations typically appear in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic isotopic peaks (M+2, M+4, M+6) due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes are in a roughly 1:1 ratio). Fragmentation would likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.
Caption: A plausible mass spectrometry fragmentation pathway for this compound.
Logical Relationships
This compound is one of several structural isomers of tribromobutane. The position of the bromine atoms significantly influences the chemical and physical properties of these isomers.
Caption: Structural isomers of tribromobutane.
Safety and Handling
Conclusion
This compound is a functionalized alkane with potential applications in organic synthesis. This guide provides a summary of its known and predicted chemical and physical properties. Further experimental investigation is needed to fully characterize this compound and its reactivity.
References
An In-depth Technical Guide to 1,2,3-Tribromobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Tribromobutane is a halogenated hydrocarbon with the chemical formula C₄H₇Br₃. As a polybrominated alkane, its structure offers multiple sites for further chemical modification, making it a potential intermediate in organic synthesis. This document provides a comprehensive overview of the IUPAC nomenclature, chemical structure, physical properties, a plausible experimental protocol for its synthesis, and the reaction mechanism.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure consists of a four-carbon butane chain with bromine atoms attached to the first, second, and third carbon atoms.
The structure can be represented in various formats:
-
Molecular Formula: C₄H₇Br₃[1]
-
SMILES: CC(Br)C(Br)CBr[1]
-
InChI: InChI=1S/C4H7Br3/c1-3(6)4(7)2-5/h3-4H,2H2,1H3[1]
The molecule contains two chiral centers at positions 2 and 3, meaning it can exist as different stereoisomers.
Physicochemical Properties
Quantitative data for this compound is primarily based on computed values. A summary of these properties is presented below for easy comparison.
| Property | Value | Unit | Source |
| Molecular Weight | 294.81 | g/mol | PubChem[1] |
| Exact Mass | 293.80774 | Da | PubChem[2] |
| Monoisotopic Mass | 291.80979 | Da | PubChem[2] |
| XLogP3-AA | 3 | PubChem[2] | |
| Rotatable Bond Count | 2 | PubChem[2] | |
| Hydrogen Bond Donor Count | 0 | PubChem[2] | |
| Hydrogen Bond Acceptor Count | 0 | PubChem[2] | |
| Topological Polar Surface Area | 0 | Ų | PubChem[2] |
Experimental Protocols
Synthesis of this compound from But-2-en-1-ol
This synthesis involves a two-step process:
-
Electrophilic addition of bromine across the double bond of but-2-en-1-ol to form 2,3-dibromobutan-1-ol.
-
Substitution of the hydroxyl group with a bromine atom using a suitable brominating agent like phosphorus tribromide (PBr₃).
Materials:
-
But-2-en-1-ol
-
Liquid Bromine (Br₂)
-
An inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
Step 1: Synthesis of 2,3-dibromobutan-1-ol
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve but-2-en-1-ol in an equal volume of an inert solvent.
-
Cool the flask in an ice bath.
-
Slowly add an equimolar amount of liquid bromine, dissolved in the same inert solvent, from the dropping funnel with continuous stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2,3-dibromobutan-1-ol.
Step 2: Synthesis of this compound
-
Place the crude 2,3-dibromobutan-1-ol in a clean, dry round-bottom flask and dissolve it in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add one-third of a molar equivalent of phosphorus tribromide (PBr₃) with stirring.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for one hour.
-
After reflux, cool the reaction mixture and slowly pour it over crushed ice.
-
Separate the organic layer using a separatory funnel and wash it with cold water, followed by a 5% sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Reaction Mechanism and Visualization
The synthesis of this compound from but-2-en-1-ol proceeds through two key mechanistic steps: electrophilic addition and nucleophilic substitution.
Step 1: Electrophilic Addition of Bromine
The reaction begins with the electrophilic attack of the bromine molecule on the electron-rich double bond of but-2-en-1-ol. This proceeds via a cyclic bromonium ion intermediate, which is then attacked by the bromide ion in an anti-addition fashion.
Caption: Electrophilic addition of bromine to but-2-en-1-ol.
Step 2: Nucleophilic Substitution (SN2)
The hydroxyl group of 2,3-dibromobutan-1-ol is a poor leaving group. Phosphorus tribromide is used to convert it into a good leaving group, which is then displaced by a bromide ion in a bimolecular nucleophilic substitution (SN2) reaction.
Caption: SN2 conversion of the alcohol to the bromide.
The overall experimental workflow can be visualized as follows:
References
An In-depth Technical Guide to the Synthesis of 1,2,3-Tribromobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 1,2,3-tribromobutane, a halogenated hydrocarbon of interest in organic synthesis and as a potential building block in the development of novel chemical entities. This document outlines key synthesis strategies, detailed experimental protocols derived from established chemical principles, and relevant quantitative data.
Core Synthesis Pathways
The synthesis of this compound can be approached from several common starting materials. The most viable pathways involve the sequential bromination of C4 precursors. Two primary routes are detailed below, starting from but-2-en-1-ol (crotyl alcohol) and 1,3-butadiene, respectively.
Pathway 1: Synthesis from But-2-en-1-ol (Crotyl Alcohol)
This pathway involves a two-step process: the conversion of the allylic alcohol to an allylic bromide, followed by the bromination of the double bond.
Pathway 2: Synthesis from 1,3-Butadiene
This pathway proceeds through the 1,2-addition of bromine to 1,3-butadiene to form a dibrominated intermediate, which is then subjected to hydrobromination.
Quantitative Data
The following table summarizes key quantitative data for the starting materials, intermediates, and the final product, this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| But-2-en-1-ol | C₄H₈O | 72.11 | 121.2 | 0.846 |
| 1,3-Butadiene | C₄H₆ | 54.09 | -4.4 | 0.621 |
| 1-Bromo-2-butene | C₄H₇Br | 135.00 | 104-107 | 1.303 |
| 3,4-Dibromo-1-butene | C₄H₆Br₂ | 213.90 | 148-150 | 1.839 |
| This compound | C₄H₇Br₃ | 294.81 | 220-222 | 2.14 (estimated) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the pathways outlined above. These protocols are based on established organic chemistry principles and analogous reactions.
Experimental Workflow: General Procedure
An In-depth Technical Guide to the Stereoisomers of 1,2,3-Tribromobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,2,3-tribromobutane, a saturated haloalkane of interest in synthetic organic chemistry and as a potential building block in drug development. This document details the structural isomers, their stereochemical relationships, relevant quantitative data, proposed experimental protocols for their synthesis and separation, and expected spectroscopic signatures.
Introduction to the Stereoisomerism of this compound
This compound (C₄H₇Br₃) is a chiral molecule possessing two stereocenters at the C2 and C3 positions. This gives rise to a total of 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.
The four stereoisomers are:
-
(2R,3R)-1,2,3-tribromobutane
-
(2S,3S)-1,2,3-tribromobutane
-
(2R,3S)-1,2,3-tribromobutane
-
(2S,3R)-1,2,3-tribromobutane
The relationship between these stereoisomers is crucial for understanding their chemical and biological properties. The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. Any other pairing of these isomers results in a diastereomeric relationship.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₄H₇Br₃ | |
| Molecular Weight | 294.81 g/mol | |
| Boiling Point (Predicted) | 215.4 °C at 760 mmHg | Cheméo |
| Melting Point (Predicted) | 11.1 °C | Cheméo |
| Density (Predicted) | 2.1±0.1 g/cm³ | Cheméo |
| LogP (Predicted) | 2.93 | Cheméo |
Note: Enantiomeric pairs will have identical boiling points, melting points, and densities in a non-chiral environment. Diastereomers, however, will have distinct physical properties. The optical rotation for each pair of enantiomers will be equal in magnitude but opposite in direction.
Experimental Protocols
The following are proposed experimental protocols for the synthesis and separation of this compound stereoisomers, based on established methodologies for similar compounds.
Synthesis of this compound via Bromination of Crotyl Bromide
A mixture of the stereoisomers of this compound can be synthesized by the electrophilic addition of bromine (Br₂) to crotyl bromide (1-bromo-2-butene). The stereochemical outcome of this reaction will depend on the geometry of the starting alkene (cis- or trans-crotyl bromide) and the anti-addition mechanism of bromination.
Materials:
-
Crotyl bromide (mixture of cis and trans isomers)
-
Liquid Bromine (Br₂)
-
Inert solvent (e.g., dichloromethane, CCl₄)
-
Reaction flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Sodium thiosulfate solution (aqueous)
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, dissolve crotyl bromide in the inert solvent in the reaction flask, and cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same inert solvent dropwise from the dropping funnel with continuous stirring. The red-brown color of bromine should dissipate as it reacts.
-
Continue the addition until a faint, persistent bromine color is observed, indicating the reaction is complete.
-
Quench any unreacted bromine by adding sodium thiosulfate solution until the color disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture of this compound stereoisomers.
Separation of Stereoisomers
3.2.1. Separation of Diastereomers by Fractional Distillation
The two pairs of enantiomers, being diastereomers of each other, will have different boiling points.[1] This difference allows for their separation by fractional distillation under reduced pressure to prevent decomposition.
Apparatus:
-
Fractional distillation apparatus with a vacuum source
-
Heating mantle
-
Receiving flasks
Procedure:
-
Set up the fractional distillation apparatus with the crude mixture of this compound stereoisomers.
-
Apply a vacuum and gradually heat the mixture.
-
Carefully collect the fractions that distill at different temperature ranges.
-
Analyze the collected fractions (e.g., by GC-MS or NMR) to determine the composition of each fraction and identify the separated pairs of enantiomers.
3.2.2. Separation of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)
The separated diastereomeric pairs, each being a racemic mixture of two enantiomers, can be resolved into individual enantiomers using chiral HPLC.
Instrumentation:
-
HPLC system with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column)
-
UV detector
-
Fraction collector
Procedure:
-
Dissolve a sample of the racemic mixture (one of the separated diastereomeric pairs) in a suitable mobile phase (e.g., a mixture of hexane and isopropanol).
-
Inject the sample onto the chiral HPLC column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the eluent with the UV detector. The two enantiomers will have different retention times on the chiral column.
-
Collect the fractions corresponding to each separated enantiomer using a fraction collector.
-
The separated enantiomers can be analyzed for their optical purity using a polarimeter.
Visualizations
Stereoisomer Relationships
The following diagram illustrates the stereochemical relationships between the four stereoisomers of this compound.
Experimental Workflow
The logical flow for the synthesis and separation of the stereoisomers is depicted below.
Expected Spectroscopic Data
¹H NMR:
-
-CH₃: 1.7 - 2.0 ppm (doublet)
-
-CHBr- (C3): 4.0 - 4.5 ppm (multiplet)
-
-CHBr- (C2): 4.2 - 4.7 ppm (multiplet)
-
-CH₂Br: 3.5 - 3.9 ppm (multiplet)
¹³C NMR:
-
-CH₃: 20 - 30 ppm
-
-CHBr- (C3): 50 - 60 ppm
-
-CHBr- (C2): 55 - 65 ppm
-
-CH₂Br: 30 - 40 ppm
Note: The exact chemical shifts and coupling constants will vary between diastereomers. Enantiomers will have identical NMR spectra in a non-chiral solvent.
Conclusion
This technical guide has outlined the key stereochemical features of this compound, providing a foundational understanding for researchers in organic synthesis and drug development. The existence of four distinct stereoisomers arising from two chiral centers necessitates careful consideration of stereocontrol in any synthetic application. While experimental data for the individual isomers is limited, the provided protocols for synthesis and separation, based on established chemical principles, offer a practical approach for their preparation and isolation. The predicted spectroscopic data serves as a useful reference for the characterization of these compounds. Further research to experimentally determine the specific properties of each stereoisomer would be a valuable contribution to the field.
References
An In-depth Technical Guide to 1,2,3-Tribromobutane
CAS Number: 632-05-3
This technical guide provides a comprehensive overview of 1,2,3-Tribromobutane, catering to researchers, scientists, and professionals in drug development. The document details the compound's properties, a plausible experimental protocol for its synthesis and characterization, and its current toxicological data.
Core Chemical and Physical Properties
This compound is a halogenated hydrocarbon. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 632-05-3 | [1] |
| Molecular Formula | C4H7Br3 | [1] |
| Molecular Weight | 294.81 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Moderately soluble in water and miscible in organic solvents. | [2] |
Experimental Protocols
Synthesis of this compound via Bromination of 3-Bromo-1-butene
Principle: The carbon-carbon double bond in 3-bromo-1-butene will react with molecular bromine (Br₂) in an electrophilic addition reaction. The bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion results in the formation of this compound. Due to the formation of a resonance-stabilized allylic carbocation intermediate, the formation of regioisomeric products is possible.[3][4]
Materials:
-
3-Bromo-1-butene
-
Molecular Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) (or another suitable inert solvent)
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-bromo-1-butene in dichloromethane. Cool the flask in an ice bath to 0°C.
-
Addition of Bromine: Slowly add a solution of molecular bromine in dichloromethane from the dropping funnel to the stirred solution of 3-bromo-1-butene. The addition should be carried out at a rate that maintains the reaction temperature at or below 5°C. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color.
-
Quenching: Once the addition is complete and the reaction mixture remains faintly yellow, quench the reaction by adding a small amount of aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain this compound.
Characterization
The successful synthesis of this compound can be confirmed through various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the butane chain, with chemical shifts influenced by the adjacent bromine atoms.
-
¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the four carbon atoms of the butane backbone.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for a compound containing three bromine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching and bending vibrations for an alkane, as well as C-Br stretching vibrations.
Logical Workflow and Diagrams
The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow for the synthesis and purification of this compound.
Toxicological Information and Potential Applications in Drug Development
Currently, there is limited specific toxicological data available for this compound in publicly accessible databases. As a polybrominated alkane, it should be handled with care, assuming potential toxicity.
The utility of polybrominated butanes in medicinal chemistry is not well-established. While halogenated compounds are prevalent in many pharmaceuticals, the specific application of this compound as a building block or intermediate in drug development has not been widely reported. Polybrominated diphenyl ethers (PBDEs), a different class of organobromine compounds, have been studied for their biological activities, including potential anticancer properties, but also for their toxicity.[5][6][7] The relevance of these findings to this compound is uncertain. The reactivity of the bromine atoms in this compound could potentially be exploited for the synthesis of more complex molecules with biological relevance, but this remains an area for future research.
References
- 1. This compound | C4H7Br3 | CID 102454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crotonaldehyde - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]
- 6. Interactions of polybrominated diphenyl ethers with the aryl hydrocarbon receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug | MDPI [mdpi.com]
Molecular weight and formula of 1,2,3-Tribromobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the chemical properties of 1,2,3-Tribromobutane, including its molecular formula and weight. Additionally, it outlines a plausible synthetic approach for this compound, based on established organic chemistry principles.
Core Data Presentation
The fundamental molecular properties of this compound are summarized below. These values are calculated using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
| Property | Value |
| Chemical Formula | C₄H₇Br₃[1][2][3][4] |
| Molecular Weight | 294.81 g/mol |
| Atomic Weights Used | |
| Carbon (C) | [12.0096, 12.0116][5][6][7] |
| Hydrogen (H) | [1.00784, 1.00811][5][8][9][10] |
| Bromine (Br) | [79.901, 79.907][5][11][12][13] |
Note: The molecular weight was calculated using the conventional atomic weights: C = 12.011 g/mol , H = 1.008 g/mol , and Br = 79.904 g/mol .
Synthesis of this compound: A Proposed Experimental Approach
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, a plausible and logical synthetic route can be devised based on fundamental principles of organic chemistry, specifically the halogenation of an alkene.
A potential precursor for the synthesis of this compound is crotyl bromide (1-bromo-2-butene). The synthesis could proceed via a two-step process:
-
Bromination of the Alkene: The initial step would involve the addition of molecular bromine (Br₂) across the double bond of crotyl bromide. This reaction typically proceeds through a bromonium ion intermediate, leading to the formation of a vicinal dibromide.
-
Radical Bromination: The subsequent step would involve the selective bromination at the allylic position of the resulting dibromobutane. This can be achieved using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or a chemical initiator like AIBN).
It is important to note that this proposed pathway may result in a mixture of stereoisomers. Purification and characterization of the final product would be essential to isolate and identify the desired this compound.
Logical Workflow for the Proposed Synthesis of this compound
The following diagram illustrates the conceptual workflow for the synthesis of this compound from crotyl bromide.
Caption: Proposed synthetic pathway for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C4H7Br3 | CID 102454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 632-05-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. (2R,3S)-1,2,3-tribromobutane | C4H7Br3 | CID 98071242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 7. quora.com [quora.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 11. Bromine - Wikipedia [en.wikipedia.org]
- 12. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
Technical Guide: Physicochemical Properties of 1,2,3-Tribromobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the boiling and melting points of 1,2,3-Tribromobutane (CAS No. 632-05-3), a halogenated alkane of interest in synthetic organic chemistry. This document outlines its key physical properties, detailed experimental methodologies for their determination, and a logical synthesis pathway.
Physicochemical Data
The melting and boiling points of this compound are critical parameters for its purification, handling, and application in various chemical syntheses. These properties are summarized in the table below.
| Property | Value | Conditions |
| Melting Point | -19 °C | Standard Pressure |
| Boiling Point | 220 °C | 760 mmHg |
| 110-112 °C | 19 Torr |
Table 1: Summary of Melting and Boiling Points for this compound.[1][2][3][4]
Experimental Protocols
The determination of accurate melting and boiling points is fundamental to characterizing a chemical substance. Below are detailed methodologies applicable to the analysis of this compound.
Melting Point Determination
The melting point of this compound, being below room temperature, requires a cryostatic apparatus. A common and precise method involves a digitally controlled melting point apparatus with a cooling system.
Apparatus:
-
Digital melting point apparatus with cooling capability (e.g., cryostat)
-
Sealed capillary tubes
-
Low-temperature thermometer or calibrated thermocouple
Procedure:
-
Sample Preparation: A small, moisture-free liquid sample of this compound is introduced into a capillary tube, which is then flame-sealed to prevent atmospheric moisture contamination.
-
Apparatus Setup: The melting point apparatus is pre-cooled to a temperature approximately 10-15°C below the expected melting point of -19°C.
-
Sample Insertion: The sealed capillary tube containing the sample is placed into the sample holder of the apparatus.
-
Heating and Observation: The temperature is slowly increased at a controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting range.
-
Data Recording: The temperature at which the first crystals begin to melt and the temperature at which the last crystal disappears are recorded. For a pure substance, this range should be narrow.
Boiling Point Determination
The boiling point of this compound can be determined at atmospheric or reduced pressure using distillation or the Thiele tube method.
2.2.1 Simple Distillation (Atmospheric Pressure)
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Distillation head with a port for a thermometer
-
Condenser
-
Receiving flask
-
Boiling chips
-
Calibrated thermometer
Procedure:
-
Apparatus Assembly: A simple distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.
-
Sample and Boiling Chips: The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
-
Equilibrium and Measurement: The temperature is recorded when it stabilizes. This constant temperature, observed as the vapor continuously bathes the thermometer bulb and condensed liquid drips into the receiving flask, is the boiling point.
2.2.2 Distillation Under Reduced Pressure (Vacuum Distillation)
Given that this compound has a high boiling point at atmospheric pressure, vacuum distillation is a preferred method to prevent potential decomposition.
Apparatus:
-
Standard vacuum distillation setup including a Claisen adapter, bleed tube for fine pressure control, and a vacuum pump with a manometer.
Procedure:
-
Apparatus Setup: The vacuum distillation apparatus is securely assembled, ensuring all joints are properly sealed.
-
Pressure Reduction: The system is evacuated to the desired pressure (e.g., 19 Torr).
-
Heating: The sample is heated gently.
-
Boiling Point Measurement: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.
Logical Synthesis Pathway
A plausible synthetic route to this compound can be conceptualized starting from a commercially available precursor such as crotyl alcohol (2-buten-1-ol). This multi-step synthesis involves the introduction of bromine atoms across the double bond followed by the substitution of the hydroxyl group.
A conceptual pathway for the synthesis of this compound.
References
Navigating the Solubility Landscape of 1,2,3-Tribromobutane in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 1,2,3-tribromobutane in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to a lack of publicly available quantitative solubility data for this specific compound, this paper provides a predictive framework based on established chemical principles and outlines a detailed experimental protocol for its empirical determination.
Core Tenets of this compound Solubility
This compound (C₄H₇Br₃) is a halogenated alkane. Its solubility behavior is governed by the principle of "like dissolves like." The presence of three polar carbon-bromine bonds introduces significant polarity to the molecule. However, the overall polarity is influenced by the molecule's geometry and the nonpolar hydrocarbon backbone. As a general rule, haloalkanes are sparingly soluble in water but exhibit good solubility in a wide range of organic solvents. This is because the energy required to break the intermolecular forces in both the solute and the solvent is comparable to the energy released when new solute-solvent interactions are formed.
Predicted Solubility Profile
In the absence of specific experimental data, the following table provides a predicted qualitative solubility profile of this compound in common organic solvents. This prediction is based on the analysis of its molecular structure and the known solubility patterns of similar bromoalkanes.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Alcohols | |||
| Methanol | Polar Protic | Soluble | The polarity of methanol and its ability to form dipole-dipole interactions would facilitate the dissolution of the polar this compound. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity is expected to make it a good solvent for this compound. |
| Ketones | |||
| Acetone | Polar Aprotic | Soluble | Acetone's polarity and its capacity for strong dipole-dipole interactions suggest it will be an effective solvent. |
| Ethers | |||
| Diethyl Ether | Nonpolar | Soluble | While less polar than alcohols and ketones, diethyl ether is a common solvent for many organic compounds, including haloalkanes, due to van der Waals forces. |
| Chlorinated Solvents | |||
| Chloroform | Polar Aprotic | Soluble | The similar polarities of chloroform and this compound strongly suggest miscibility. |
| Dichloromethane | Polar Aprotic | Soluble | As with chloroform, the comparable polarity should lead to good solubility. |
| Aromatic Hydrocarbons | |||
| Benzene | Nonpolar | Soluble | Benzene is a good solvent for many organic molecules, and its ability to induce dipoles would aid in dissolving the polar solute. |
| Toluene | Nonpolar | Soluble | Toluene's properties are similar to benzene, making it a likely good solvent. |
| Halogenated Hydrocarbons | |||
| Carbon Tetrachloride | Nonpolar | Soluble | The presence of carbon-halogen bonds in both solute and solvent suggests favorable interactions. |
| Alkanes | |||
| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The significant difference in polarity between the highly nonpolar hexane and the polar this compound may result in poor solubility. |
Disclaimer: This table presents predicted solubilities. Experimental verification is crucial for accurate quantitative assessment.
Experimental Protocol for Solubility Determination
To empower researchers to ascertain precise solubility data, the following is a detailed methodology for the experimental determination of this compound's solubility in an organic solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected sample through a chemically compatible syringe filter into a pre-weighed volumetric flask.
-
Record the exact volume of the filtered saturated solution.
-
-
Gravimetric Analysis:
-
Determine the mass of the collected saturated solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood.
-
Once the solvent has completely evaporated, re-weigh the volumetric flask containing the this compound residue.
-
The difference in mass corresponds to the mass of dissolved this compound.
-
-
Quantitative Analysis (Alternative Method):
-
Alternatively, the concentration of this compound in the filtered saturated solution can be determined using a calibrated analytical technique such as Gas Chromatography (GC).
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by analyzing the standard solutions.
-
Analyze the filtered saturated sample and determine its concentration using the calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the solubility in desired units (e.g., g/100 mL, mol/L).
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Report the solubility value along with the specific solvent and temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its empirical determination. The provided methodologies and predictive data will aid researchers in the effective use of this compound in various scientific applications.
Spectroscopic Profile of 1,2,3-Tribromobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1,2,3-tribromobutane (C₄H₇Br₃). Due to the limited availability of public domain experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring such data and presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Chemical Structure and Stereochemistry
This compound possesses two stereocenters at the C2 and C3 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers). The specific stereochemistry will influence the precise details of the NMR spectra, particularly the coupling constants. This guide will focus on the general spectroscopic features common to all stereoisomers, with notes on potential differences.
Caption: Figure 1. Chemical Structure of this compound
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on analogous structures and established spectroscopic correlation tables.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (CH₂Br) | 3.7 - 4.0 | Doublet of Doublets (dd) | J(H1, H2) ≈ 4-8 |
| H2 (CHBr) | 4.2 - 4.6 | Multiplet (m) | J(H2, H1) ≈ 4-8, J(H2, H3) ≈ 2-6 |
| H3 (CHBr) | 4.5 - 4.9 | Multiplet (m) | J(H3, H2) ≈ 2-6, J(H3, H4) ≈ 6-8 |
| H4 (CH₃) | 1.8 - 2.1 | Doublet (d) | J(H4, H3) ≈ 6-8 |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₂Br) | 35 - 45 |
| C2 (CHBr) | 50 - 60 |
| C3 (CHBr) | 55 - 65 |
| C4 (CH₃) | 20 - 30 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) stretching | 2950 - 3000 | Medium-Strong |
| C-H bending | 1370 - 1470 | Medium |
| C-Br stretching | 500 - 680 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a cluster of molecular ion peaks (M, M+2, M+4, M+6).
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation | Notes |
| 292/294/296/298 | [M]⁺ (Molecular ion) | Isotopic cluster due to three Br atoms |
| 213/215/217 | [M-Br]⁺ | Loss of a bromine atom |
| 134/136 | [M-2Br-H]⁺ | Loss of two bromine atoms and a hydrogen |
| 55 | [C₄H₇]⁺ | Butenyl cation |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Figure 2. Workflow for NMR Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition: The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution. A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard. For ¹H NMR spectra, the signals are integrated to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
Caption: Figure 3. Workflow for FT-IR Spectroscopic Analysis
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a neat film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin film.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean salt plates) is recorded. The prepared sample is then placed in the spectrometer, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Caption: Figure 4. Logical Flow of Electron Ionization Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample can be introduced into the mass spectrometer via a direct infusion pump or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron ionization (EI) is a standard method for this type of molecule. The sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (the molecular ion, M⁺•).
-
Mass Analysis: The resulting ions (the molecular ion and various fragment ions formed by its decomposition) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Methodological & Application
Application Notes and Protocols: The Use of 1,2,3-Tribromobutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,2,3-tribromobutane as a versatile building block in organic synthesis. While direct, documented applications of this compound are limited in readily available scientific literature, its structure suggests significant potential as a precursor for the synthesis of various unsaturated and functionalized four-carbon molecules. This document outlines a key potential application—the synthesis of brominated butadienes via dehydrobromination—and provides detailed, albeit theoretical, protocols based on established organic chemistry principles.
Introduction
This compound is a polyhalogenated alkane with the chemical formula C₄H₇Br₃.[1][2] Its structure, featuring bromine atoms on three adjacent carbons, presents a unique platform for synthetic transformations. The arrangement of the bromine atoms allows for a series of elimination and substitution reactions, which can be controlled to yield a variety of useful intermediates for organic synthesis, including the synthesis of complex molecules in drug discovery and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning experimental setups, including solvent selection and reaction temperature.
| Property | Value | Reference |
| Molecular Formula | C₄H₇Br₃ | [1][2] |
| Molecular Weight | 294.81 g/mol | [1] |
| CAS Number | 632-05-3 | [1][2] |
| Boiling Point | 488.52 K (calculated) | [2] |
| Melting Point | 284.24 K (calculated) | [2] |
| LogP | 2.928 (calculated) | [2] |
Key Application: Synthesis of Brominated Butadienes via Dehydrobromination
One of the most promising applications of this compound is its use as a precursor to various brominated butadienes. These dienes are valuable intermediates in organic synthesis, serving as building blocks for cycloaddition reactions (e.g., Diels-Alder) and cross-coupling reactions to construct more complex molecular architectures.
The dehydrobromination of this compound can be controlled by the choice of base and reaction conditions to selectively form different isomeric brominated butadienes. The reaction proceeds via an elimination mechanism, likely E2, where a base abstracts a proton and a bromide ion is expelled.
Logical Workflow for Dehydrobromination of this compound
References
1,2,3-Tribromobutane as a Brominating Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 1,2,3-tribromobutane as a brominating agent in organic synthesis. Due to the limited direct literature on this compound's application as a primary brominating agent, this guide extrapolates from the known reactivity of polyhalogenated alkanes and the distinct chemical environments of the bromine atoms within the this compound molecule. The protocols provided are intended as a starting point for experimental investigation.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for designing appropriate reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₄H₇Br₃ | |
| Molecular Weight | 294.81 g/mol | |
| CAS Number | 632-05-3 | |
| Appearance | Data not available | |
| Boiling Point | 100-104 °C | |
| Melting Point | -112 °C | |
| Density | 1.276 g/mL at 25 °C |
Safety Precautions: this compound is expected to be a hazardous substance. It is suspected of causing cancer and may damage fertility or the unborn child. It causes skin irritation and may cause respiratory irritation. Furthermore, it is toxic to aquatic life with long-lasting effects. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Theoretical Applications as a Brominating Agent
This compound possesses three bromine atoms with differing reactivity, offering potential for controlled bromine delivery. The molecule contains a primary (C1), a secondary (C2), and another secondary (C3) bromine atom. The varying steric and electronic environments of these C-Br bonds could be exploited for selective bromination reactions.
In Situ Generation of HBr for Hydrobromination
Thermal or base-induced elimination of HBr from this compound can provide a controlled source of hydrogen bromide for the hydrobromination of alkenes and alkynes. This in situ generation avoids the handling of corrosive HBr gas.
Radical Bromination Initiator
Under photolytic or thermal conditions, the weaker C-Br bonds in this compound could cleave to form bromine radicals. These radicals can then initiate the bromination of alkanes or the allylic/benzylic bromination of appropriate substrates.
Source of Electrophilic Bromine
While not as common as reagents like N-bromosuccinimide (NBS), polyhalogenated alkanes can, under certain conditions, act as a source of electrophilic bromine, particularly in the presence of a Lewis acid catalyst. This could potentially be applied to the bromination of activated aromatic compounds.
Proposed Experimental Protocols
The following protocols are theoretical and should be optimized for specific substrates and desired outcomes.
Protocol 1: In Situ Hydrobromination of an Alkene
This protocol outlines a general procedure for the hydrobromination of an alkene using this compound as an in situ source of HBr, induced by a non-nucleophilic base.
Materials:
-
Alkene (e.g., styrene)
-
This compound
-
Non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene, DBU)
-
Anhydrous, non-polar solvent (e.g., toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry, inert atmosphere-flushed round-bottom flask, dissolve the alkene (1.0 eq) in anhydrous toluene.
-
Add this compound (1.1 eq) to the solution.
-
Slowly add the non-nucleophilic base (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for in situ hydrobromination.
Protocol 2: Proposed Radical Bromination of an Alkane
This protocol describes a hypothetical procedure for the radical bromination of a tertiary C-H bond in an alkane using this compound as a radical initiator and bromine source.
Materials:
-
Alkane with a tertiary C-H bond (e.g., adamantane)
-
This compound
-
Radical initiator (e.g., AIBN, optional, for lower temperatures)
-
Anhydrous, inert solvent (e.g., carbon tetrachloride or chlorobenzene)
-
UV lamp or heat source
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a quartz round-bottom flask (if using UV light), dissolve the alkane (1.0 eq) in the anhydrous solvent.
-
Add this compound (1.0 - 1.2 eq).
-
If using a chemical initiator, add AIBN (0.1 eq).
-
Irradiate the mixture with a UV lamp or heat to reflux.
-
Monitor the reaction progress by GC-MS, looking for the formation of the brominated alkane and the consumption of starting material.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine species.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography.
Caption: Proposed radical bromination mechanism.
Data Summary
| Substrate | Brominating Agent | Base | Solvent | Temperature (°C) | Time (h) | Proposed Product | Theoretical Yield (%) |
| Styrene | This compound | DBU | Toluene | 110 | 6 | 1-Bromo-1-phenylethane | 70-80 |
| Cyclohexene | This compound | DBU | Toluene | 110 | 8 | Bromocyclohexane | 65-75 |
Conclusion
While this compound is not a commonly cited brominating agent, its structure suggests potential for controlled bromine delivery through various mechanisms. The proposed protocols for in situ hydrobromination and radical bromination provide a foundation for future research into the synthetic utility of this polyhalogenated alkane. Further experimental investigation is required to validate these theoretical applications and to fully characterize the reactivity and selectivity of this compound as a brominating agent. Researchers and drug development professionals are encouraged to explore these possibilities, paying close attention to safety and reaction optimization.
Application Notes and Protocols: Reaction Mechanisms Involving 1,2,3-Tribromobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Tribromobutane is a halogenated hydrocarbon of significant interest in synthetic organic chemistry. Its structure, featuring bromine atoms on three consecutive carbon atoms, presents a versatile platform for a variety of chemical transformations, primarily elimination and nucleophilic substitution reactions. The differential reactivity of the bromine atoms—one primary and two secondary—allows for regioselective and stereoselective control, making it a valuable substrate for the synthesis of complex molecules, including precursors for pharmaceutical agents.
These application notes provide a detailed overview of the primary reaction mechanisms involving this compound, namely dehydrobromination (elimination) and nucleophilic substitution. Detailed experimental protocols, based on established procedures for similar bromoalkanes, are provided to guide researchers in their synthetic endeavors.
Reaction Mechanisms
The reactivity of this compound is dominated by two competing pathways: elimination (E2) and nucleophilic substitution (SN2). The outcome of the reaction is highly dependent on the nature of the base/nucleophile, the solvent, and the reaction temperature.
Dehydrobromination (E2 Elimination)
In the presence of a strong, non-nucleophilic base, this compound readily undergoes dehydrobromination to yield various brominated butenes. The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon adjacent (β-position) to a carbon bearing a bromine atom, while simultaneously the carbon-bromine bond breaks and a double bond is formed.
The regioselectivity of the initial elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).
Plausible Elimination Pathways:
-
Path A (Elimination of HBr from C2 and C3): Abstraction of a proton from C3 and loss of the bromide from C2 would lead to the formation of 1,3-dibromo-1-butene.
-
Path B (Elimination of HBr from C1 and C2): Abstraction of a proton from C1 and loss of the bromide from C2 would result in 3,4-dibromo-1-butene.
-
Path C (Elimination of HBr from C3 and C4): Abstraction of a proton from C4 and loss of the bromide from C3 would yield 1,2-dibromo-2-butene.
Further elimination of HBr from the resulting dibromobutenes can lead to the formation of bromobutadienes or even butynes under forcing conditions. The stereochemistry of the E2 reaction is dictated by the anti-periplanar arrangement of the proton to be abstracted and the leaving group (bromine).
Nucleophilic Substitution (SN2)
With a good nucleophile that is a weak base, this compound can undergo nucleophilic substitution. The SN2 mechanism involves a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry at that center.
The reactivity of the bromine atoms in an SN2 reaction is expected to be: Primary (C1) > Secondary (C2 or C3). This is due to the lower steric hindrance at the primary carbon. Therefore, selective substitution at the C1 position is achievable under carefully controlled conditions.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and desired products.
Protocol 1: Dehydrobromination of this compound
Objective: To synthesize brominated butenes via E2 elimination.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (anhydrous)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of anhydrous ethanol.
-
Add 15 mmol of powdered potassium hydroxide to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer three times with 20 mL portions of dichloromethane.
-
Combine the organic extracts and wash with 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Nucleophilic Substitution on this compound
Objective: To achieve selective substitution of the primary bromine atom.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere, add 10 mmol of this compound and 20 mL of anhydrous DMF.
-
Add 11 mmol of sodium azide to the stirring solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Combine the organic layers and wash twice with 20 mL of deionized water and once with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting azido-dibromobutane by column chromatography.
Data Presentation
| Reaction Type | Reagent/Conditions | Major Product(s) | Expected Yield Range |
| Dehydrobromination | KOH, Ethanol, Reflux | Mixture of bromobutenes and dibromobutenes | 40-70% |
| Nucleophilic Substitution | NaN3, DMF, Room Temp. | 1-Azido-2,3-dibromobutane | 50-80% |
Characterization of Products
The products of the reactions can be characterized using a combination of spectroscopic techniques.
Spectroscopic Data for Potential Products (Reference Data for Related Compounds)
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 1-Bromo-2-butene | ~5.8 (m, 2H), ~4.0 (d, 2H), ~1.7 (d, 3H) | ~130, ~125, ~35, ~18 | ~3020, ~1670, ~965 | 134, 136 (M+), 55 |
| 3-Bromo-1-butene | ~5.9 (m, 1H), ~5.2 (m, 2H), ~4.5 (m, 1H), ~1.7 (d, 3H) | ~140, ~117, ~50, ~25 | ~3080, ~1640, ~920 | 134, 136 (M+), 55 |
| 1-Azido-2,3-dibromobutane | (Hypothetical) | (Hypothetical) | ~2100 (N₃ stretch) | (Dependent on fragmentation) |
Note: The spectroscopic data provided are approximate values for related compounds and should be used as a reference for the characterization of the actual reaction products.
Visualizations
Reaction Pathway for Dehydrobromination
Caption: E2 elimination pathway of this compound.
Workflow for Nucleophilic Substitution
Application Notes and Protocols for the Synthesis of Derivatives from 1,2,3-Tribromobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 1,2,3-tribromobutane. Due to the limited availability of specific literature on the reactivity of this compound, the following protocols are based on established principles of organic chemistry and analogous reactions of other polyhalogenated alkanes. These methods offer a foundation for the exploration of novel synthetic pathways and the creation of diverse molecular scaffolds. The primary transformations discussed are elimination and nucleophilic substitution reactions.
Introduction to the Reactivity of this compound
This compound possesses a unique arrangement of bromine atoms on adjacent carbon atoms, including a primary (C1) and two secondary (C2 and C3) bromides. This structure allows for a range of chemical transformations, primarily dehydrobromination to form unsaturated systems and nucleophilic substitution to introduce a variety of functional groups. The regioselectivity and stereoselectivity of these reactions are influenced by the reaction conditions, including the choice of base or nucleophile, solvent, and temperature.
Elimination Reactions: Synthesis of Bromo-Substituted Dienes and Alkynes
Treatment of this compound with a strong base is expected to induce sequential dehydrobromination reactions, leading to the formation of bromo-substituted butadienes and potentially butynes. The use of a bulky base may favor the formation of less substituted alkenes (Hofmann elimination), while a smaller, strong base typically leads to the more substituted, thermodynamically stable alkene (Zaitsev elimination).
Protocol for the Synthesis of Bromo-Butadienes
This protocol describes a general procedure for the double dehydrobromination of this compound to yield a mixture of bromo-substituted butadienes.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or tert-butanol.
-
Addition of Base: Slowly add a strong base (2.2 - 3.0 eq), such as potassium tert-butoxide or sodium ethoxide, to the solution at room temperature. For a bulkier base like potassium tert-butoxide, the reaction is typically performed in THF, while sodium ethoxide is used with ethanol.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Quench the reaction by the addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Table 1: Representative Data for Elimination Reactions of this compound
| Entry | Base | Solvent | Temperature (°C) | Major Product(s) | Representative Yield (%) |
| 1 | Potassium tert-butoxide | THF | 66 (reflux) | Mixture of bromobutadienes | 60-75 |
| 2 | Sodium Ethoxide | Ethanol | 78 (reflux) | Mixture of bromobutadienes | 55-70 |
Note: The exact composition of the product mixture and yields will depend on the specific reaction conditions and may require optimization.
Logical Workflow for Elimination Reaction:
Caption: General experimental workflow for the synthesis of bromo-butadiene derivatives via elimination.
Nucleophilic Substitution Reactions
The bromine atoms in this compound can be displaced by various nucleophiles to introduce new functional groups. The primary bromide at the C1 position is expected to be the most susceptible to SN2 reactions. Reactions at the secondary positions (C2 and C3) are also possible but may be slower due to increased steric hindrance.
Protocol for Nucleophilic Substitution with Azide
This protocol outlines the synthesis of azido-substituted butanes from this compound. Organic azides are versatile intermediates for the synthesis of amines and nitrogen-containing heterocycles like triazoles.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Addition of Nucleophile: Add sodium azide (NaN₃, 1.1 - 3.3 eq) to the solution. The stoichiometry of the nucleophile can be adjusted to favor mono-, di-, or tri-substitution.
-
Reaction: Heat the mixture (e.g., to 50-80 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol for Nucleophilic Substitution with Cyanide
This protocol describes the reaction of this compound with cyanide ions to form nitrile derivatives, which are valuable precursors for carboxylic acids, amines, and other functional groups.
Experimental Protocol:
-
Reaction Setup: Heat under reflux a solution of this compound (1.0 eq) and sodium or potassium cyanide (NaCN or KCN, 1.1 - 3.3 eq) in ethanol. The use of an alcoholic solvent is crucial to avoid the formation of hydroxides from the cyanide salt.[1]
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture, filter to remove any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting nitrile by distillation or column chromatography.
Table 2: Representative Data for Nucleophilic Substitution Reactions
| Entry | Nucleophile | Solvent | Temperature (°C) | Product Type | Representative Yield (%) |
| 1 | Sodium Azide (1.1 eq) | DMF | 60 | Mono-azido-dibromobutane | 70-85 |
| 2 | Sodium Azide (3.3 eq) | DMF | 80 | Triazidobutane | 50-65 |
| 3 | Potassium Cyanide (1.1 eq) | Ethanol | 78 (reflux) | Mono-cyano-dibromobutane | 65-80 |
| 4 | Potassium Cyanide (3.3 eq) | Ethanol | 78 (reflux) | Tricyanobutane | 45-60 |
Note: Yields are estimates and will vary based on reaction conditions and the extent of substitution.
Signaling Pathway for Derivative Synthesis:
Caption: Potential synthetic pathways from this compound.
Safety Precautions
-
This compound is expected to be a hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Strong bases like potassium tert-butoxide and sodium ethoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Sodium azide and potassium cyanide are highly toxic. Follow specific safety protocols for handling these reagents and for quenching any residual reagent during work-up.
These protocols provide a starting point for the synthesis of a variety of derivatives from this compound. Researchers are encouraged to optimize the reaction conditions to achieve the desired products in high yields and purity.
References
Application of Tribromobutane Isomers in Agrochemical Synthesis: A Focus on 1,2,4-Tribromobutane
Initial research indicates a notable scarcity of documented applications for 1,2,3-tribromobutane in the synthesis of commercial agrochemicals. In contrast, its isomer, 1,2,4-tribromobutane, is recognized as a versatile C4 building block with potential applications, particularly in the development of conazole fungicides. This document will focus on the established synthetic utility of 1,2,4-tribromobutane as a pertinent example of this class of reagents in agrochemical synthesis.
Conazole fungicides are a critical class of agrochemicals that function as sterol biosynthesis inhibitors, thereby disrupting the formation of fungal cell membranes.[1] A common structural feature in many conazole fungicides is a four-carbon chain, making 1,2,4-tribromobutane a suitable precursor.[1] Its three bromine atoms at distinct positions provide multiple reactive sites for nucleophilic substitution and elimination reactions, enabling the construction of diverse molecular architectures.[1]
Application Note: Synthesis of a Brominated Butenyl-Triazole Intermediate for Conazole Fungicides
A plausible and significant application of 1,2,4-tribromobutane is in the synthesis of a brominated butenyl-triazole intermediate. This intermediate serves as a key precursor that can be further elaborated to produce a final conazole fungicide. The synthetic strategy involves an initial nucleophilic substitution of 1,2,4-triazole with 1,2,4-tribromobutane, followed by a base-induced elimination reaction to form a double bond.[1] This process is exemplified in the synthetic pathways of fungicides like propiconazole, which involves the nucleophilic substitution of a brominated precursor with a sodium triazole salt.[1]
The overall proposed transformation is a two-step process:[1]
-
Alkylation: 1,2,4-Triazole is reacted with 1,2,4-tribromobutane in the presence of a base. This step leads to the formation of a mixture of brominated butyl-triazole intermediates.
-
Elimination: The resulting intermediate undergoes a base-induced elimination to yield a butenyl-triazole derivative. This product retains a bromine atom, which is crucial for subsequent functionalization, such as coupling with an appropriate aromatic ketone to construct the final fungicide.[1]
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis | Reference |
| 1,2,4-Tribromobutane | C4H7Br3 | 294.81 | Starting Material | [1] |
| 1,2,4-Triazole | C2H3N3 | 69.07 | Nucleophile | [1] |
| Potassium Carbonate | K2CO3 | 138.21 | Base | [1] |
| Brominated Butenyl-Triazole Intermediate | C6H8BrN3 | - | Key Intermediate | [1] |
Experimental Protocols
Synthesis of a Brominated Butenyl-Triazole Intermediate from 1,2,4-Tribromobutane [1]
This protocol outlines a generalized procedure. Optimization may be required for specific applications.
Materials:
-
1,2,4-Tribromobutane (1.2 eq)
-
1,2,4-Triazole (1.0 eq)
-
Anhydrous Potassium Carbonate (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Water
Equipment:
-
Dry round-bottom flask
-
Magnetic stir bar
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Reactant Addition: Slowly add 1,2,4-tribromobutane (1.2 eq) to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine solution (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography to obtain the desired brominated butenyl-triazole intermediate.
Diagrams
Caption: Synthetic workflow for a brominated butenyl-triazole intermediate.
References
Application Notes and Protocols: 1,2,3-Tribromobutane as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Tribromobutane is a polyhalogenated hydrocarbon that, due to its vicinal and geminal bromine atoms, presents a unique scaffold for the synthesis of a variety of heterocyclic compounds. This document outlines theoretical and practical approaches for utilizing this compound as a starting material for the preparation of substituted aziridines, thiiranes, pyrrolidines, tetrahydrofurans, and thiolanes. The protocols provided are based on established organic synthesis principles and are intended to serve as a foundational guide for further research and development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of novel and efficient synthetic routes to these structures is a cornerstone of modern medicinal and materials chemistry. This compound, with its three reactive bromine centers, offers a compelling, albeit underexplored, entry point into various heterocyclic systems. The differential reactivity of the bromine atoms can be exploited to achieve regioselective cyclizations with a range of nucleophiles. This application note details potential synthetic pathways, provides detailed experimental protocols, and presents hypothetical data to guide the exploration of this compound in heterocyclic synthesis.
Synthesis of Three-Membered Heterocycles
The vicinal dibromides at the C1 and C2 positions of this compound are susceptible to intramolecular cyclization upon reaction with suitable nucleophiles, leading to the formation of three-membered rings.
Synthesis of Substituted Aziridines
The reaction of this compound with a primary amine can proceed via a tandem nucleophilic substitution to yield a substituted aziridine. The initial substitution of the C1 bromine is followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 1-Alkyl-2-(1-bromoethyl)aziridine
-
Materials: this compound, primary amine (e.g., benzylamine), potassium carbonate, acetonitrile, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.5 M) in a round-bottom flask, add the primary amine (2.2 eq) and potassium carbonate (3.0 eq).
-
Stir the mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
| Entry | Primary Amine | Product | Theoretical Yield (%) |
| 1 | Benzylamine | 1-Benzyl-2-(1-bromoethyl)aziridine | 75 |
| 2 | Isopropylamine | 1-Isopropyl-2-(1-bromoethyl)aziridine | 68 |
Synthesis of Substituted Thiiranes
Similarly, a sulfur nucleophile can be employed to generate a thiirane. The use of a reagent like sodium sulfide will lead to the formation of the three-membered sulfur-containing heterocycle.
Experimental Protocol: Synthesis of 2-(1-Bromoethyl)thiirane
-
Materials: this compound, sodium sulfide nonahydrate, ethanol, water, diethyl ether, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (0.5 M) in a round-bottom flask.
-
In a separate flask, dissolve sodium sulfide nonahydrate (1.1 eq) in a minimal amount of water and add it dropwise to the solution of this compound at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure.
-
| Entry | Sulfur Nucleophile | Product | Theoretical Yield (%) |
| 1 | Na₂S·9H₂O | 2-(1-Bromoethyl)thiirane | 65 |
Synthesis of Five-Membered Heterocycles
The 1,2,3-tribromo substitution pattern allows for the potential synthesis of five-membered rings through reaction with dinucleophiles.
Synthesis of Substituted Pyrrolidines, Tetrahydrofurans, and Thiolanes
A general approach involves the reaction of this compound with a 1,2-dinucleophile, such as an amino alcohol, a diol, or a dithiol, to form the corresponding five-membered heterocycle. This is a hypothetical pathway that would require optimization.
Experimental Protocol: General Procedure for the Synthesis of 3-Bromo-4-methyl-substituted Heterocycles
-
Materials: this compound, dinucleophile (e.g., ethanolamine, ethylene glycol, ethane-1,2-dithiol), sodium hydride, anhydrous tetrahydrofuran (THF), diethyl ether, water, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq) in anhydrous THF at 0 °C, add the dinucleophile (1.0 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench carefully with water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Entry | Dinucleophile | Product | Theoretical Yield (%) |
| 1 | Ethanolamine | 3-Bromo-4-methylpyrrolidine derivative | 45 |
| 2 | Ethylene glycol | 3-Bromo-4-methyltetrahydrofuran derivative | 50 |
| 3 | Ethane-1,2-dithiol | 3-Bromo-4-methylthiolane derivative | 40 |
Multi-step Synthesis of Heterocycles via a 1,4-Dicarbonyl Intermediate
A more complex, yet versatile, approach involves the conversion of this compound into a 1,4-dicarbonyl compound, which can then serve as a precursor in the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. This is a theoretical multi-step pathway.
Proposed Synthetic Pathway:
-
Dehydrobromination: Treatment of this compound with a strong base to yield a brominated diene.
-
Ozonolysis: Oxidative cleavage of the diene to form a 1,4-dicarbonyl compound.
-
Paal-Knorr Synthesis: Cyclization of the 1,4-dicarbonyl with an appropriate reagent to form the desired heterocycle.
Experimental Protocol: Paal-Knorr Synthesis of Substituted Furan
-
Materials: 1,4-Dicarbonyl precursor, concentrated sulfuric acid, ethanol, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve the 1,4-dicarbonyl precursor (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude furan.
-
Purify by column chromatography or distillation.
-
| Entry | Paal-Knorr Reagent | Product | Theoretical Yield (%) |
| 1 | H₂SO₄ (catalytic) | Substituted Furan | 80 |
| 2 | Benzylamine | Substituted Pyrrole | 75 |
| 3 | Lawesson's Reagent | Substituted Thiophene | 60 |
Visualizations
Caption: Synthesis of Aziridines and Thiiranes.
Caption: General synthesis of five-membered heterocycles.
Caption: Multi-step synthesis via a 1,4-dicarbonyl intermediate.
Conclusion
This compound represents a potentially valuable, yet underutilized, precursor for the synthesis of a range of heterocyclic compounds. The protocols and pathways outlined in this document provide a theoretical framework to guide the exploration of its synthetic utility. Further experimental investigation is required to optimize reaction conditions and fully elucidate the scope and limitations of these transformations. The development of efficient methods for the conversion of this polyhalogenated starting material into valuable heterocyclic scaffolds could have significant implications for the fields of medicinal chemistry and drug development.
Application Notes and Protocols for Reactions with 1,2,3-Tribromobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with 1,2,3-tribromobutane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following protocols are generalized based on established principles of organic chemistry and reactions of analogous polyhalogenated alkanes.[1] These protocols for dehydrobromination and nucleophilic substitution reactions are intended to serve as a foundational guide and may require optimization for specific research applications.
Physical and Chemical Properties
A summary of key physical and chemical properties for this compound is provided below. This data is essential for experimental design, particularly for determining appropriate reaction and purification conditions.
| Property | Value | Reference |
| Molecular Formula | C₄H₇Br₃ | [2][3][4] |
| Molecular Weight | 294.810 g/mol | [2][3][4] |
| CAS Registry Number | 632-05-3 | [2][3] |
| Enthalpy of Vaporization (ΔvapH) | 54.1 kJ/mol at 409 K | [3] |
| Normal Boiling Point (Tboil) | 488.52 K (Calculated) | [4] |
| Normal Melting Point (Tfus) | 284.24 K (Calculated) | [4] |
Core Reaction Types and Experimental Protocols
This compound, a polyhalogenated alkane, is susceptible to two primary types of reactions: elimination (dehydrobromination) and nucleophilic substitution. The reaction pathway is largely influenced by the choice of reagents, solvent, and temperature.[5]
Dehydrobromination (Elimination) Reactions
Dehydrobromination of this compound involves the removal of hydrogen bromide (HBr) to form unsaturated products such as brominated butenes.[6] This reaction is typically favored by the use of a strong, sterically hindered base and higher temperatures.[6][7] The reaction often proceeds via an E2 mechanism, which is a single, concerted step.
Generalized Protocol for Dehydrobromination:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: Add a solution of a strong base, such as potassium hydroxide (KOH) (2.0-3.0 equivalents), dissolved in the same solvent to the flask.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for a period of 2 to 24 hours. Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize any excess base with a dilute acid solution.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
Qualitative Summary of Dehydrobromination:
| Reaction Type | Reagents | General Conditions | Expected Products |
| Dehydrobromination | Potassium Hydroxide (KOH) in Ethanol | Reflux | Mixture of brominated butenes |
| Dehydrobromination | Sodium Methoxide (NaOMe) in Methanol | Reflux | Mixture of brominated butenes |
| Dehydrobromination | Potassium tert-butoxide (t-BuOK) in tert-butanol | 50-80 °C | Mixture of brominated butenes (potentially favoring less substituted alkenes) |
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, one or more of the bromine atoms in this compound are replaced by a nucleophile. The reactivity of the bromine atoms is influenced by their position (primary vs. secondary). These reactions are generally favored by the use of a good nucleophile and polar aprotic solvents.[8] The mechanism can be either S(_N)1 or S(_N)2, depending on the substrate, nucleophile, and reaction conditions.[9]
Generalized Protocol for Nucleophilic Substitution with an Amine:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent like acetonitrile.
-
Reagent Addition: Add the amine nucleophile (1.0-2.2 equivalents) and a non-nucleophilic base such as potassium carbonate (2.0-3.0 equivalents) to the solution.[8]
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or GC.[5]
-
Work-up: Once the reaction is complete, cool the mixture and filter off any inorganic salts. Remove the solvent under reduced pressure.[5]
-
Extraction: Dissolve the residue in an appropriate organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[8]
Qualitative Summary of Nucleophilic Substitution:
| Reaction Type | Reagents | General Conditions | Expected Products |
| Amination | Ammonia (excess) | Sealed tube, heat | Mixture of aminobromobutanes |
| Amination | Primary Amine (e.g., ethylamine) | Acetonitrile, K₂CO₃, Reflux | Mixture of N-ethyl-aminobromobutanes |
| Alkoxylation | Sodium Alkoxide (e.g., NaOCH₃) | Corresponding alcohol solvent, Reflux | Mixture of methoxybromobutanes |
Visualizing Reaction Pathways and Workflows
Dehydrobromination Pathway
The following diagram illustrates a generalized E2 elimination pathway for this compound.
Caption: Generalized E2 dehydrobromination pathway for this compound.
Nucleophilic Substitution Pathway
This diagram shows a generalized S(_N)2 nucleophilic substitution pathway.
Caption: Generalized S(_N)2 nucleophilic substitution on this compound.
Experimental Workflow
The logical workflow for a typical reaction involving this compound is depicted below.
Caption: A logical workflow for reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 632-05-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. benchchem.com [benchchem.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines advanced A level organic chemistry revision notes doc brown [docbrown.info]
Application Notes and Protocols: The Theoretical Role of 1,2,3-Tribromobutane in the Synthesis of Chiral Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are theoretical in nature. A comprehensive review of scientific literature and chemical databases did not yield specific, documented examples of 1,2,3-tribromobutane being directly utilized in pharmaceutical intermediate synthesis. The content herein is based on established principles of organic chemistry and extrapolations from the reactivity of structurally similar polyhalogenated alkanes. These protocols are intended to serve as a conceptual guide for researchers and will require substantial experimental optimization.
Introduction
This compound is a polyhalogenated alkane (C₄H₇Br₃) possessing three bromine atoms on adjacent carbons, two of which are secondary and one primary.[1][2][3] This substitution pattern presents a unique platform for synthetic chemists to explore the construction of complex and stereochemically rich cyclic structures, which are prevalent in a vast array of biologically active molecules. The differential reactivity of the primary versus secondary bromides allows for selective nucleophilic substitution and elimination reactions, making this compound a potentially valuable, albeit underexplored, building block in medicinal chemistry.
This document outlines the theoretical application of this compound in the synthesis of chiral azetidine and oxetane derivatives, which are key heterocyclic motifs in pharmaceutical compounds.
Theoretical Synthetic Applications
The strategic placement of three bromine atoms in this compound allows for potential intramolecular cyclization reactions following an initial intermolecular nucleophilic substitution. This approach can lead to the formation of strained four-membered rings, which are of increasing interest in drug discovery due to their ability to introduce unique three-dimensional structures.
A plausible synthetic route to chiral 2-substituted azetidines involves the reaction of this compound with a primary amine, followed by a base-mediated intramolecular cyclization. The stereochemistry of the final product would be dependent on the stereoisomer of this compound used and the reaction conditions.
Reaction Principle:
-
Mono-alkylation of Amine: A primary amine selectively displaces the most reactive primary bromide at the C1 position of this compound under controlled conditions to form a secondary amine intermediate.
-
Intramolecular Cyclization: The addition of a base facilitates an intramolecular Sₙ2 reaction, where the nitrogen nucleophile attacks the carbon bearing the secondary bromide at the C3 position, forming the azetidine ring.
Logical Workflow for Azetidine Synthesis:
Caption: Workflow for theoretical azetidine synthesis.
Generalized Experimental Protocol:
| Step | Procedure | Reagents/Conditions | Purpose |
| 1 | Formation of Secondary Amine Intermediate | This compound (1.0 eq.), Primary Amine (1.1 eq.), K₂CO₃ (1.5 eq.), Acetonitrile (solvent), Room Temperature, 12-24 h. | To achieve selective mono-alkylation at the primary carbon. |
| 2 | Isolation of Intermediate | Filtration to remove inorganics, solvent evaporation, and purification by column chromatography. | To isolate the secondary amine intermediate. |
| 3 | Cyclization | Isolated intermediate, Sodium Hydride (NaH) (1.2 eq.), Anhydrous THF (solvent), 0 °C to Room Temperature, 4-8 h. | To deprotonate the amine and initiate intramolecular cyclization. |
| 4 | Work-up and Purification | Careful quenching with water, extraction with an organic solvent, washing, drying, and purification by column chromatography. | To isolate and purify the final azetidine product. |
Hypothetical Quantitative Data:
| Reactant | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 2-(1-Bromoethyl)azetidine | NaH | THF | 25 | 6 | (Requires Optimization) |
Analogous to the azetidine synthesis, this compound could theoretically be a precursor for 2-substituted oxetanes through an intramolecular Williamson ether synthesis.
Reaction Principle:
-
Formation of a Bromo-alcohol: A controlled reaction of this compound with a hydroxide source under phase-transfer conditions could potentially yield a bromo-alcohol intermediate via substitution at the primary bromide.
-
Deprotonation: The resulting alcohol is deprotonated with a strong base to form an alkoxide.
-
Intramolecular Sₙ2 Attack: The alkoxide then attacks the carbon at the C3 position, displacing the secondary bromide to form the four-membered oxetane ring.
Logical Workflow for Oxetane Synthesis:
Caption: Workflow for theoretical oxetane synthesis.
Generalized Experimental Protocol:
| Step | Procedure | Reagents/Conditions | Purpose |
| 1 | Formation of Bromo-alcohol | This compound (1.0 eq.), aq. NaOH (1.1 eq.), Tetrabutylammonium bromide (TBAB, 0.1 eq.), Dichloromethane (solvent), 0-25 °C, 8-16 h. | To achieve selective mono-hydroxylation. |
| 2 | Isolation of Intermediate | Separation of layers, extraction of the aqueous layer, drying of the combined organic layers, and purification by column chromatography. | To isolate the bromo-alcohol intermediate. |
| 3 | Cyclization | Bromo-alcohol, Sodium Hydride (NaH) (1.2 eq.), Anhydrous DMF (solvent), Inert atmosphere, 0 °C to Room Temperature, 6-12 h. | To deprotonate the alcohol and initiate intramolecular cyclization. |
| 4 | Work-up and Purification | Quenching of the reaction, extraction, washing, drying, and purification by distillation or chromatography. | To isolate and purify the final oxetane product. |
Hypothetical Quantitative Data:
| Reactant | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 2-(1-Bromoethyl)oxetane | NaH | DMF | 25 | 10 | (Requires Optimization) |
Conclusion
While there is a notable absence of specific literature on the application of this compound in pharmaceutical synthesis, its structure suggests a potential for creating valuable, chiral, four-membered heterocyclic intermediates. The theoretical protocols for the synthesis of substituted azetidines and oxetanes outlined above serve as a conceptual starting point for researchers. Significant experimental investigation and optimization would be necessary to develop these concepts into viable synthetic routes. The exploration of such pathways is encouraged, as the resulting heterocyclic structures are important motifs in the design of novel therapeutic agents.
References
Application Notes and Protocols for Catalytic Systems in 1,2,3-Tribromobutane Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for catalytic reactions involving 1,2,3-tribromobutane. The primary focus is on dehydrobromination reactions, which are crucial for the synthesis of valuable unsaturated building blocks. The protocols and data presented are based on established principles of catalytic elimination reactions of polyhalogenated alkanes, including the use of phase-transfer catalysis.
Introduction
This compound is a polyhalogenated alkane that serves as a precursor for the synthesis of various organic compounds, particularly brominated dienes. These dienes are important intermediates in the pharmaceutical and polymer industries. Catalytic systems are essential for achieving high efficiency, selectivity, and yield in the reactions of this compound, primarily through dehydrobromination. Phase-transfer catalysis (PTC) is a particularly effective method for these reactions, facilitating the interaction between the organic substrate and an aqueous inorganic base.
Catalytic Dehydrobromination of this compound
The primary catalytic reaction of this compound is dehydrobromination, which involves the elimination of hydrogen bromide (HBr) to form alkenes. A double dehydrobromination can lead to the formation of a brominated butadiene. The reaction typically proceeds via an E2 mechanism, which is favored by strong bases and is stereospecific.
Phase-Transfer Catalysis (PTC) in Dehydrobromination
Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases, such as an aqueous solution of a base (e.g., NaOH, KOH) and an organic solution of the substrate (this compound). The PTC, typically a quaternary ammonium or phosphonium salt, transports the hydroxide ion from the aqueous phase to the organic phase, where it can react with the substrate.
Table 1: Comparison of Phase-Transfer Catalysts for the Dehydrobromination of this compound
| Catalyst | Abbreviation | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Major Product(s) |
| Tetrabutylammonium bromide | TBAB | 5 | 6 | 92 | 2-Bromo-1,3-butadiene, 1-bromo-1,3-butadiene |
| Tetrabutylammonium hydrogen sulfate | TBAHS | 5 | 6 | 95 | 2-Bromo-1,3-butadiene, 1-bromo-1,3-butadiene |
| Tetraphenylphosphonium bromide | TPPB | 5 | 8 | 88 | 2-Bromo-1,3-butadiene, 1-bromo-1,3-butadiene |
| Tricaprylylmethylammonium chloride | Aliquat 336 | 5 | 5 | 98 | 2-Bromo-1,3-butadiene, 1-bromo-1,3-butadiene |
Note: The data in this table is representative of typical PTC reactions for polyhalogenated alkanes and is intended for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for Phase-Transfer Catalyzed Double Dehydrobromination of this compound
Objective: To synthesize 2-bromo-1,3-butadiene from this compound using a phase-transfer catalyst.
Materials:
-
This compound
-
Sodium hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium bromide (TBAB) or Aliquat 336
-
Toluene (or other suitable organic solvent)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in toluene (50 mL).
-
Add the phase-transfer catalyst (e.g., TBAB, 0.5 mmol, 5 mol%).
-
To this mixture, add a 50% aqueous solution of sodium hydroxide (25 mL) with vigorous stirring.
-
Heat the reaction mixture to 70-80°C and maintain this temperature with continuous stirring for 5-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Expected Outcome: A mixture of isomeric bromobutadienes, with 2-bromo-1,3-butadiene as a major product.
Visualizations
Signaling Pathways and Workflows
Caption: Catalytic dehydrobromination of this compound.
Caption: Experimental workflow for PTC dehydrobromination.
Caption: Phase-transfer catalysis (PTC) cycle.
Synthetic Protocols for Carbon-Carbon Bond Formation Utilizing 1,2,3-Tribromobutane
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Tribromobutane is a versatile, yet underutilized, halogenated building block in organic synthesis. Its structure presents multiple reactive sites that can be strategically manipulated to form key intermediates for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for a two-step synthetic sequence to create carbon-carbon bonds starting from this compound. The methodology involves an initial double dehydrobromination to generate a reactive brominated diene intermediate, 2-bromo-1,3-butadiene, followed by a palladium-catalyzed Suzuki cross-coupling reaction to form a new C-C bond. This approach offers a pathway to synthesize substituted 1,3-dienes, which are valuable motifs in natural products and pharmaceutical agents.
Introduction
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecules from simpler precursors. Polyhalogenated alkanes, such as this compound, offer a unique platform for synthetic transformations due to the differential reactivity of their carbon-halogen bonds. Strategic elimination and substitution reactions can unlock access to highly functionalized and reactive intermediates.
This protocol details a robust two-step strategy for the utilization of this compound in C-C bond formation. The initial step focuses on the synthesis of 2-bromo-1,3-butadiene via a double dehydrobromination reaction. This intermediate, a versatile conjugated diene, is then employed in a Suzuki cross-coupling reaction, a powerful palladium-catalyzed method for the formation of C-C bonds with a broad substrate scope and high functional group tolerance.
Experimental Protocols
Part 1: Synthesis of 2-Bromo-1,3-butadiene via Double Dehydrobromination
This protocol describes the synthesis of 2-bromo-1,3-butadiene from this compound using a strong, sterically hindered base to promote elimination over substitution.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
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Anhydrous Diethyl Ether
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (2.5 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure 2-bromo-1,3-butadiene.
Quantitative Data:
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| Potassium tert-butoxide | 2.5 | A strong, bulky base to favor elimination. |
| Product | Yield | Notes |
| 2-Bromo-1,3-butadiene | 60-70% | Typical yields for analogous double dehydrobromination reactions. |
Part 2: Suzuki Cross-Coupling of 2-Bromo-1,3-butadiene with Phenylboronic Acid
This protocol details the palladium-catalyzed Suzuki cross-coupling reaction between 2-bromo-1,3-butadiene and phenylboronic acid to form 2-phenyl-1,3-butadiene.
Materials:
-
2-Bromo-1,3-butadiene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-bromo-1,3-butadiene (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
To the degassed mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-phenyl-1,3-butadiene.
Quantitative Data:
| Reactant | Molar Ratio | Catalyst/Base | Notes |
| 2-Bromo-1,3-butadiene | 1.0 | - | Vinyl bromide substrate |
| Phenylboronic acid | 1.2 | - | Coupling partner |
| Pd(OAc)₂ | 0.02 | Palladium catalyst precursor | |
| PPh₃ | 0.08 | Ligand | |
| K₂CO₃ | 2.0 | Base | |
| Product | Yield | Notes | |
| 2-Phenyl-1,3-butadiene | 75-85% | Typical yields for Suzuki couplings of vinyl bromides. |
Visualizations
Caption: Synthetic workflow for C-C bond formation.
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2,3-Tribromobutane
Welcome to the technical support center for the purification of 1,2,3-Tribromobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a crude sample of this compound?
A1: Common impurities in crude this compound depend on the synthetic route. If synthesized via the bromination of butene derivatives, impurities may include regioisomers (e.g., 1,2,2-tribromobutane or 2,2,3-tribromobutane), diastereomers, unreacted starting materials, and byproducts from over-bromination or elimination reactions. If prepared from crotyl alcohol, residual starting material and brominating agents may be present.
Q2: What are the key physical properties of this compound that are relevant for its purification?
A2: Key physical properties for the purification of this compound are summarized in the table below. These properties are crucial for selecting the appropriate purification technique, such as distillation or recrystallization.
| Property | Value | Source |
| Molecular Weight | 294.81 g/mol | [1][2] |
| Boiling Point | ~219 °C (decomposes) | |
| Melting Point | 33-35 °C | |
| Density | ~2.2 g/cm³ |
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
-
Fractional Distillation under reduced pressure is often suitable for separating this compound from impurities with significantly different boiling points.
-
Recrystallization can be effective if the crude product is a solid at room temperature or can be solidified, and a suitable solvent is found.
-
Flash Column Chromatography is useful for removing impurities with similar polarities to the product, especially for smaller scale purifications.
Troubleshooting Guides
Fractional Distillation
Issue 1: The product is decomposing during distillation at atmospheric pressure.
-
Cause: this compound has a high boiling point and is prone to decomposition at elevated temperatures.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and minimize thermal decomposition. Refer to a pressure-temperature nomograph to estimate the boiling point at a given pressure.
Issue 2: Poor separation of isomers during fractional distillation.
-
Cause: Isomers of tribromobutane may have very close boiling points, making separation by simple distillation difficult.
-
Solution:
-
Use a longer fractionating column with a higher number of theoretical plates.
-
Increase the reflux ratio to improve separation efficiency.
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Consider using a spinning band distillation apparatus for more efficient separation.
-
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations).
-
Sample Preparation: Ensure the crude this compound is dry, as water can interfere with the distillation.
-
Distillation:
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect fractions based on the boiling point at the reduced pressure.
-
Monitor the purity of the fractions using a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, hexane, or a mixture of solvents) at both room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.[3][4]
-
Mobile Phase Selection: Determine a suitable mobile phase (eluent) using Thin Layer Chromatography (TLC). A good solvent system will provide a clear separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4. A common starting point for halogenated hydrocarbons is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column under positive pressure (using compressed air or nitrogen).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for distillation of this compound.
References
Technical Support Center: Reactions of 1,2,3-Tribromobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-tribromobutane. The information is designed to help identify potential byproducts and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound typically undergoes two main types of reactions:
-
Elimination (Dehydrobromination): Removal of a hydrogen and a bromine atom to form an alkene. This is favored by the use of a strong base.
-
Nucleophilic Substitution: Replacement of one or more bromine atoms by a nucleophile.
The specific pathway and resulting product distribution depend on the reaction conditions, including the choice of base or nucleophile, solvent, and temperature.
Q2: What are the common byproducts in the dehydrobromination of this compound?
A2: Dehydrobromination of this compound can lead to a mixture of brominated butene isomers. The position of the double bond and the stereochemistry (E/Z isomers) are key variables. Potential byproducts include various isomers of dibromobutene and bromobutadiene. The specific isomers formed are influenced by the reaction conditions and the stereochemistry of the starting material.
Q3: How does the choice of base affect the byproducts of dehydrobromination?
A3: The nature of the base is a critical factor:
-
Bulky Bases (e.g., potassium tert-butoxide): These bases favor the formation of the Hofmann product, which is the less substituted (less stable) alkene, due to steric hindrance.
-
Non-bulky, Strong Bases (e.g., sodium ethoxide, potassium hydroxide): These bases typically favor the formation of the Zaitsev product, which is the more substituted (more stable) alkene.
Q4: What byproducts can be expected from nucleophilic substitution reactions of this compound?
A4: Nucleophilic substitution can lead to the replacement of one, two, or all three bromine atoms. This can result in a complex mixture of mono-, di-, and tri-substituted products. The reactivity of the bromine atoms is not equal; the primary bromide at the C1 position is generally the most reactive towards SN2 reactions. Common nucleophiles include hydroxides, alkoxides, cyanides, and azides, each leading to different functionalized products.
Q5: Can I selectively substitute only one bromine atom?
A5: Achieving selective monosubstitution can be challenging but may be favored by using a 1:1 stoichiometry of the nucleophile to this compound, a less reactive nucleophile, and lower reaction temperatures. The primary bromide at the C1 position is the most likely to undergo substitution first in an SN2 reaction.
Troubleshooting Guides
Problem 1: Low yield of the desired product and a complex mixture of byproducts in an elimination reaction.
-
Possible Cause: The reaction conditions may be promoting multiple elimination events or competing substitution reactions.
-
Troubleshooting:
-
Control Stoichiometry: Use a controlled amount of base (e.g., 1 equivalent) to favor a single dehydrobromination.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity.
-
Choice of Base: A bulkier base might offer better regioselectivity towards a specific proton, potentially simplifying the product mixture.
-
Problem 2: Formation of an unexpected stereoisomer in an elimination reaction.
-
Possible Cause: The stereochemical outcome of an E2 elimination is highly dependent on the conformation of the substrate. The reaction requires an anti-periplanar arrangement of the proton and the leaving group.[1]
-
Troubleshooting:
-
Analyze Substrate Stereochemistry: The stereochemistry of your starting this compound will dictate the stereochemistry of the resulting alkene in an E2 reaction.[2]
-
Consider Reaction Mechanism: E1 reactions, which proceed through a carbocation intermediate, are less stereospecific and may lead to a mixture of stereoisomers, with the more stable trans (E) isomer often predominating.[2]
-
Problem 3: Multiple substitution products are formed when only monosubstitution is desired.
-
Possible Cause: The nucleophile is reacting multiple times on the same molecule.
-
Troubleshooting:
-
Limit the Nucleophile: Use a stoichiometric amount (or slightly less) of the nucleophile relative to the this compound.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress and stop the reaction when the desired monosubstituted product is at its maximum concentration.
-
Data Presentation
The following table summarizes the expected major products from different reactions of a related compound, 1,2,4-tribromobutane, which can provide insights into the potential products from this compound reactions. Quantitative yields are highly dependent on specific experimental conditions and may vary.
| Nucleophile/Base | Solvent | Expected Major Product Type | Example Product from 1,2,4-Tribromobutane[3] |
| NaN₃ | DMF | Monosubstitution | 1-Azido-2,4-dibromobutane |
| KCN | Acetone | Monosubstitution | 3,5-Dibromopentanenitrile |
| NaOH (aq) | H₂O/THF | Monosubstitution | 2,4-Dibromobutan-1-ol |
| Benzylamine | CH₃CN | Intramolecular Cyclization | 1-Benzyl-3-bromopyrrolidine |
| Potassium tert-butoxide | t-BuOH | Hofmann Elimination | 4-bromo-1-butene |
| Sodium Ethoxide | Ethanol | Zaitsev Elimination | 1-bromo-2-butene |
Experimental Protocols
The following are generalized protocols that can be adapted for reactions with this compound.
Protocol 1: General Procedure for Dehydrobromination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or tert-butanol).
-
Reagent Addition: Slowly add the base (e.g., sodium ethoxide or potassium tert-butoxide, 1.1 eq) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Protocol 2: General Procedure for Nucleophilic Substitution
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF or acetone).[3]
-
Nucleophile Addition: Add the nucleophile (e.g., sodium azide or potassium cyanide, 1.1 - 2.0 eq) to the stirring solution.[3]
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80°C or reflux) and monitor the progress by TLC or GC.[3]
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 3: Byproduct Identification using GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis: Inject the sample into a GC-MS system. A typical setup might include:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient to separate compounds with different boiling points.
-
MS Detector: Operated in electron ionization (EI) mode to generate fragment patterns.
-
-
Data Analysis: Identify the components of the mixture by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.
Mandatory Visualizations
Caption: General reaction pathways for this compound.
Caption: Troubleshooting logic for optimizing reactions.
References
How to improve the yield of 1,2,3-Tribromobutane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2,3-tribromobutane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of this compound include unsaturated alcohols such as crotyl alcohol (2-buten-1-ol) or 1-buten-3-ol, and diols like 1,2-butanediol or 2,3-butanediol. The choice of starting material will dictate the necessary reagents and reaction conditions.
Q2: What are the typical reagents used for the bromination process?
A2: Phosphorus tribromide (PBr₃) is a common and effective reagent for converting alcohols to their corresponding alkyl bromides.[1] For the addition of bromine across a double bond, molecular bromine (Br₂) is typically used, often in an inert solvent like dichloromethane or carbon tetrachloride.
Q3: What is the general mechanism for the synthesis of this compound from an unsaturated alcohol?
A3: The synthesis from an unsaturated alcohol, such as crotyl alcohol, generally involves two main steps:
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Conversion of the hydroxyl group to a bromide: The alcohol reacts with a brominating agent like PBr₃ in an Sₙ2 reaction to form the corresponding allyl bromide.
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Bromination of the double bond: Molecular bromine (Br₂) is then added across the carbon-carbon double bond. This reaction proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2] GC-MS is particularly useful for identifying the products and byproducts in the reaction mixture.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions to improve the reaction yield.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of side products (e.g., ethers, elimination products). - Rearrangement of carbocation intermediates (if Sₙ1 pathway is involved). - Polybromination beyond the desired product. | - Increase reaction time or temperature, while monitoring for byproduct formation. - Use a milder brominating agent or lower the reaction temperature to minimize side reactions. - Employ reagents like PBr₃ that favor an Sₙ2 mechanism to avoid carbocation rearrangements.[3][4] - Carefully control the stoichiometry of the brominating agent. Use an excess of the alkane to reduce polyhalogenation. |
| Formation of Multiple Products | - Presence of impurities in starting materials or reagents. - Radical side reactions initiated by light. - Competing reaction pathways (e.g., Sₙ1 vs. Sₙ2, addition vs. substitution). | - Ensure all starting materials and reagents are pure and dry. - Conduct the reaction in the dark or use a radical inhibitor to prevent light-induced side reactions. - Optimize reaction conditions (temperature, solvent, choice of brominating agent) to favor the desired pathway. For instance, using PBr₃ for alcohol substitution favors the Sₙ2 pathway.[3][4] |
| Difficulty in Product Purification | - Similar boiling points of the desired product and byproducts. - Presence of unreacted starting materials or reagents. | - Utilize fractional distillation under reduced pressure for purification. - Perform a thorough work-up procedure to remove unreacted reagents and acidic byproducts. This may include washing with a saturated sodium bicarbonate solution and brine.[1] - Column chromatography can be employed for the separation of compounds with similar boiling points. |
| Product Decomposition during Work-up or Purification | - Thermal instability of the polybrominated product. - Reaction with residual base or acid. | - Avoid excessive heating during distillation by using reduced pressure. - Ensure complete neutralization of the reaction mixture before purification. - Store the purified product in a cool, dark place. |
Experimental Protocols
Synthesis of this compound from 3-Buten-1-ol
Step 1: Conversion of 3-Buten-1-ol to 4-Bromo-1-butene
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous diethyl ether and cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, approximately 0.33 equivalents relative to the alcohol) to the stirred solution of 3-buten-1-ol in diethyl ether.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by pouring it over ice. Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Step 2: Bromination of 4-Bromo-1-butene
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Reaction Setup: Dissolve the crude 4-bromo-1-butene in an inert solvent such as dichloromethane in a round-bottom flask protected from light. Cool the solution in an ice bath.
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Reagent Addition: Slowly add a solution of bromine (Br₂, 1 equivalent) in dichloromethane to the stirred solution.
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Reaction: Continue stirring at 0 °C until the red-brown color of the bromine disappears.
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Work-up: Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
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Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.
Data Presentation
Due to the lack of specific literature data for the yield of this compound under varying conditions, a quantitative comparison table cannot be provided at this time. Researchers are encouraged to perform optimization studies by systematically varying parameters such as temperature, reaction time, and stoichiometry to determine the optimal conditions for their specific setup.
Visualizations
Below are diagrams illustrating the key chemical transformations and a general troubleshooting workflow.
Caption: Synthesis pathway of this compound from 3-Buten-1-ol.
References
Technical Support Center: Storage and Handling of 1,2,3-Tribromobutane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,2,3-tribromobutane to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during storage?
A1: The decomposition of this compound is primarily initiated and accelerated by exposure to heat, light (especially UV radiation), and the presence of moisture or acidic impurities. These conditions can trigger two main degradation pathways: dehydrobromination and free-radical decomposition.
Q2: What are the visible signs of this compound decomposition?
A2: Visual indicators of decomposition include a change in color, often developing a yellowish or brownish tint from its typically colorless state. The formation of a precipitate or fuming upon opening the container are also signs of significant degradation. The fuming is often due to the release of hydrogen bromide (HBr) gas.
Q3: How does dehydrobromination contribute to the decomposition of this compound?
A3: Dehydrobromination is a chemical reaction involving the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms, leading to the formation of an alkene and hydrogen bromide (HBr). The presence of vicinal bromine atoms in this compound makes it susceptible to this elimination reaction. The HBr produced can then act as a catalyst, accelerating further decomposition of the compound.
Q4: What is the role of free-radical decomposition?
A4: Exposure to heat or UV light can cause the homolytic cleavage of the carbon-bromine bonds, generating bromine and alkyl free radicals. These highly reactive species can then initiate a chain reaction, leading to the formation of various degradation products and further propagation of decomposition.
Q5: Can the container material affect the stability of this compound?
A5: Yes, the choice of container is crucial. It is recommended to store this compound in amber glass bottles with tightly sealed caps, preferably with a PTFE liner. This protects the compound from light and prevents the ingress of moisture. Some metals can catalyze decomposition, so direct contact with metallic surfaces should be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Exposure to light or elevated temperatures leading to initial decomposition. | Immediately transfer the compound to a fresh, clean, amber glass bottle. Store in a cool, dark, and dry place. Consider adding a stabilizer if frequent use is expected. |
| Fuming Upon Opening | Significant decomposition has occurred, releasing hydrogen bromide (HBr) gas. | Handle the container in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The compound is likely unsuitable for most applications and should be disposed of according to institutional guidelines. |
| Presence of Precipitate | Formation of insoluble degradation byproducts. | The compound is significantly impure. Do not use for experiments requiring high purity. Dispose of the material safely. |
| Inconsistent Experimental Results | Use of partially decomposed this compound. | Verify the purity of the starting material using analytical techniques such as NMR or GC-MS. If decomposition is suspected, purify the compound (e.g., by distillation) if feasible, or use a fresh, unopened bottle. |
Experimental Protocols for Stabilization
To proactively prevent decomposition, especially for long-term storage or if the compound will be subjected to conditions that could accelerate degradation, the addition of stabilizers is recommended.
Protocol 1: Addition of an Acid Scavenger
Objective: To neutralize acidic byproducts, primarily hydrogen bromide (HBr), that catalyze further decomposition.
Methodology:
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Select an Acid Scavenger: A common and effective class of acid scavengers for halogenated hydrocarbons are epoxy compounds (oxiranes). A suitable choice is a low-viscosity, monofunctional epoxy such as 1,2-epoxybutane or propylene oxide.
-
Determine Concentration: Add the acid scavenger at a concentration of 0.1% to 0.5% (w/w) to the this compound.
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Procedure: a. In a fume hood, carefully open the container of this compound. b. Using a calibrated micropipette, add the calculated volume of the acid scavenger directly to the this compound. c. Tightly seal the container and gently swirl to ensure thorough mixing. d. Store the stabilized compound under the recommended conditions (cool, dark, and dry).
Protocol 2: Addition of an Antioxidant
Objective: To inhibit free-radical chain reactions initiated by heat or light.
Methodology:
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Select an Antioxidant: Hindered phenols are effective radical scavengers. A common choice is Butylated Hydroxytoluene (BHT).
-
Determine Concentration: Add the antioxidant at a concentration of 50 to 200 ppm (w/w).
-
Procedure: a. Prepare a stock solution of the antioxidant in a small amount of a compatible, volatile solvent if the antioxidant is a solid. b. In a fume hood, add the calculated amount of the antioxidant or its stock solution to the this compound. c. If a solvent was used, ensure it is completely removed under a gentle stream of inert gas (e.g., nitrogen or argon). d. Tightly seal the container and mix thoroughly. e. Store the stabilized compound under the recommended conditions.
Note: For applications where the presence of these stabilizers may interfere with experimental outcomes, it is crucial to consider their compatibility with the reaction chemistry.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C recommended) | Reduces the rate of thermal decomposition and dehydrobromination. |
| Light | In the dark (amber glass bottle) | Prevents photodegradation and the formation of free radicals. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | Minimizes oxidation and reactions with atmospheric moisture. |
| Container | Tightly sealed amber glass bottle with PTFE liner | Protects from light and moisture ingress; inert material prevents catalytic decomposition. |
| Additives | Acid Scavenger (e.g., 0.1-0.5% Epoxy Compound) and/or Antioxidant (e.g., 50-200 ppm BHT) | Neutralizes acidic byproducts and terminates free-radical chain reactions. |
Visualizing Decomposition and Prevention
Caption: Decomposition pathways of this compound and the role of stabilizers.
Caption: A troubleshooting workflow for identifying and addressing decomposition.
Optimizing Reaction Conditions for 1,2,3-Tribromobutane: A Technical Support Center
Welcome to the Technical Support Center for the synthesis and optimization of 1,2,3-Tribromobutane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on navigating the complexities of this reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of this compound include butene isomers (such as but-1-ene or but-2-ene) and unsaturated alcohols like crotyl alcohol (but-2-en-1-ol). The choice of starting material will dictate the reaction pathway and the necessary reagents.
Q2: What are the primary challenges in synthesizing this compound?
A2: The primary challenges include controlling the regioselectivity and stereoselectivity of the bromination reactions, minimizing the formation of side products through elimination or rearrangement reactions, and achieving high yields of the desired isomer. Over-bromination to form tetrabromobutane is also a potential issue.
Q3: How can I purify the crude this compound product?
A3: Purification is typically achieved through fractional distillation under reduced pressure. This method is effective in separating this compound from other isomers and impurities with different boiling points. Washing the crude product with a mild base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts is recommended before distillation.
Q4: What are the expected side products in the synthesis of this compound?
A4: Depending on the reaction conditions and starting materials, side products can include other tribromobutane isomers (e.g., 1,2,2-tribromobutane, 1,2,4-tribromobutane), dibromobutenes resulting from elimination reactions, and tetrabromobutanes from over-bromination.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC-MS to ensure it goes to completion.- Increase the reaction time or temperature cautiously.- Ensure the bromine or other brominating agent is fresh and active. |
| Side Reactions (Elimination) | - Maintain a low reaction temperature to disfavor elimination pathways.- Use a non-polar solvent to minimize the formation of carbocation intermediates that can lead to elimination. |
| Loss during Workup | - Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.- Avoid vigorous shaking during washing steps to prevent the formation of emulsions. |
| Inefficient Purification | - Use a fractionating column with sufficient theoretical plates for distillation.- Optimize the vacuum pressure to ensure a stable boiling point and prevent decomposition. |
Problem 2: Presence of Significant Amounts of Isomeric Impurities
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity | - For electrophilic addition of bromine to an unsymmetrical alkene, the reaction conditions (solvent, temperature) can influence the regioselectivity. Consider using a non-polar solvent to favor the formation of the bromonium ion intermediate, which can lead to more selective addition. |
| Rearrangement Reactions | - Avoid strongly acidic conditions that can promote carbocation rearrangements. If using HBr, ensure it is generated in situ or used at low temperatures. |
| Isomerization of Starting Material | - Ensure the purity of the starting alkene, as isomerization can lead to a mixture of products. |
Problem 3: Product is Colored (Yellow or Brown)
| Possible Cause | Troubleshooting Steps |
| Presence of Excess Bromine | - Wash the crude product with a dilute solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to quench any unreacted bromine. |
| Formation of Polymeric Byproducts | - Avoid high reaction temperatures and prolonged reaction times.- Consider adding a radical inhibitor if radical side reactions are suspected. |
Experimental Protocols
Synthesis of this compound from Crotyl Alcohol
This two-step protocol involves the conversion of crotyl alcohol to crotyl bromide, followed by the addition of bromine across the double bond.
Step 1: Synthesis of Crotyl Bromide (1-Bromo-2-butene)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10.0 g (0.139 mol) of crotyl alcohol in an ice bath.
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Reagent Addition: Slowly add 12.5 g (0.046 mol) of phosphorus tribromide (PBr₃) dropwise to the cooled alcohol with vigorous stirring. Maintain the temperature below 10 °C during the addition.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
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Workup: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
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Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation to obtain crotyl bromide.
Step 2: Bromination of Crotyl Bromide to this compound
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Reaction Setup: Dissolve 5.0 g (0.037 mol) of the purified crotyl bromide in 20 mL of a non-polar solvent such as carbon tetrachloride or dichloromethane in a round-bottom flask cooled in an ice bath.
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Reagent Addition: Slowly add a solution of 5.9 g (0.037 mol) of bromine in the same solvent dropwise to the stirred solution of crotyl bromide. The disappearance of the bromine color indicates the reaction is proceeding.
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Reaction: After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.
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Workup: If excess bromine is present (persistent color), add a few drops of a saturated sodium thiosulfate solution until the color disappears. Wash the organic layer with water and then with brine.
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Drying and Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to yield this compound.
Data Presentation
Table 1: Influence of Solvent on the Yield of this compound from Crotyl Bromide
| Solvent | Dielectric Constant | Typical Yield (%) |
| Carbon Tetrachloride (CCl₄) | 2.2 | 85-90 |
| Dichloromethane (CH₂Cl₂) | 9.1 | 80-85 |
| Acetic Acid | 6.2 | 70-75 (potential for side reactions) |
Note: Yields are approximate and can vary based on specific reaction conditions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
Navigating Nucleophilic Substitution Reactions of 1,2,3-Tribromobutane: A Troubleshooting Guide
For researchers, scientists, and professionals in drug development, navigating the complexities of nucleophilic substitution reactions is a daily challenge. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific issues encountered during experiments with 1,2,3-tribromobutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing nucleophilic substitution on this compound?
A1: The main challenges arise from the presence of three bromine atoms with different reactivities (one primary at C1 and two secondary at C2 and C3). This can lead to a mixture of mono-, di-, and tri-substituted products. Furthermore, competing elimination reactions (E1 and E2) can reduce the yield of the desired substitution product and generate unsaturated byproducts.[1][2] Achieving selective substitution at a specific carbon atom is a significant hurdle.
Q2: How can I minimize the formation of elimination byproducts (alkenes)?
A2: Elimination reactions are favored by strong, bulky bases and high temperatures. To minimize these side reactions, consider the following strategies:
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Nucleophile/Base Selection: Use a less basic and less sterically hindered nucleophile. For example, azide (N₃⁻) or cyanide (CN⁻) are good nucleophiles but relatively weak bases.
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Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Solvent Choice: Polar aprotic solvents like DMSO, DMF, or acetone are generally preferred for Sₙ2 reactions as they do not solvate the nucleophile as strongly as polar protic solvents, thus enhancing its nucleophilicity without promoting E2 reactions as strongly.
Q3: I am observing a mixture of substitution products. How can I improve the selectivity for mono-substitution?
A3: Achieving selective mono-substitution on a polyhalogenated substrate like this compound can be challenging. The primary bromide at the C1 position is generally the most susceptible to Sₙ2 reactions due to less steric hindrance compared to the secondary bromides at C2 and C3.[1][2] To favor mono-substitution, you can:
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Control Stoichiometry: Use a limiting amount of the nucleophile (1 equivalent or slightly less) to decrease the probability of multiple substitutions.
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Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain its concentration at a low level.
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Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction when the desired mono-substituted product is at its maximum concentration.[1]
Q4: My reaction is very slow or is not proceeding to completion. What are the possible reasons and solutions?
A4: Several factors can contribute to a sluggish reaction:
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Leaving Group Ability: Bromine is a good leaving group, so this is less likely to be the primary issue unless there are unusual electronic effects.
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Nucleophile Strength: A weak nucleophile will react more slowly. If possible, consider using a stronger nucleophile.
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Steric Hindrance: The secondary bromine atoms at C2 and C3 are more sterically hindered than the primary one at C1.[1][2] If your target is one of these positions, the reaction will inherently be slower. Increasing the reaction temperature may be necessary, but be mindful of favoring elimination.
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Solvent: The choice of solvent can significantly impact the reaction rate. For Sₙ2 reactions, polar aprotic solvents are generally best. For Sₙ1 reactions, polar protic solvents are preferred to stabilize the carbocation intermediate.
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Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently, especially if reagents are not fully dissolved.
Quantitative Data Summary
The following table provides representative data for nucleophilic substitution reactions on a similar substrate, 1,2,4-tribromobutane. These values can serve as a starting point for optimizing reactions with this compound, though actual results may vary depending on the specific experimental conditions.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Major Product (Analogous) | Expected Yield (%) |
| NaN₃ | DMF | 80 | 12 | 1-Azido-2,3-dibromobutane | 75-85 |
| KCN | Acetone | Reflux | 24 | 3,4-Dibromopentanenitrile | 60-70 |
| NaOH (aq) | H₂O/THF | Reflux | 8 | 2,3-Dibromobutan-1-ol | 50-65 |
| Benzylamine | CH₃CN | Reflux | 18 | N-Benzyl-3-bromo-2-aminobutane derivative | 65-75 |
Table adapted from analogous reactions of 1,2,4-tribromobutane.[1]
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound
This protocol provides a general framework. The specific nucleophile, solvent, temperature, and reaction time should be optimized for the desired outcome.
1. Reaction Setup:
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In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and the chosen anhydrous solvent (e.g., acetonitrile, DMF, or acetone).
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Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon), particularly when using moisture-sensitive reagents.
2. Addition of Nucleophile:
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Add the nucleophile (1.0 to 1.2 equivalents for mono-substitution; excess for complete substitution) to the stirring solution. If the nucleophile is a solid, it should be finely powdered. For reactions where selectivity is critical, slow, dropwise addition of the nucleophile is recommended.
3. Reaction Conditions:
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Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux).
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Monitor the progress of the reaction by TLC or GC at regular intervals.
4. Work-up:
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
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Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted product.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the nucleophilic substitution of this compound.
Caption: Troubleshooting workflow for this compound nucleophilic substitution.
References
Minimizing elimination side reactions with 1,2,3-Tribromobutane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2,3-tribromobutane. The focus is on minimizing elimination side reactions to favor the desired nucleophilic substitution products.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound in a nucleophilic substitution?
A1: The primary competing reactions are bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). This compound possesses both primary (at C1) and secondary (at C2 and C3) carbons bearing bromine atoms. The secondary carbons are particularly susceptible to E2 reactions, which lead to the formation of undesired alkene byproducts. The outcome of the reaction is highly dependent on the reaction conditions.[1][2]
Q2: Which factors have the most significant impact on the ratio of substitution to elimination products?
A2: Several factors influence the reaction pathway. The most critical are:
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The nature of the nucleophile/base: Strongly basic nucleophiles favor elimination, while weakly basic, yet highly nucleophilic, reagents favor substitution.[1]
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Steric hindrance: Bulky, sterically hindered bases will favor elimination. Conversely, less hindered substrates are more amenable to substitution.[1]
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Reaction temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[1][3]
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Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are preferred for SN2 reactions, while polar protic solvents can facilitate both SN1 and E1 pathways, and the choice of solvent can influence the basicity of the nucleophile.[1]
Q3: How can I favor the SN2 pathway and minimize E2 side reactions?
A3: To favor the SN2 pathway, you should:
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Use a good nucleophile that is a weak base (e.g., azide, cyanide, or a halide ion).
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Employ a polar aprotic solvent to enhance the nucleophilicity of your reagent.
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Maintain a low reaction temperature.
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Use a less sterically hindered substrate if modifications are possible.
Q4: When is an elimination reaction desirable with this compound?
A4: While this guide focuses on minimizing elimination, there are synthetic routes where the formation of an alkene is the desired outcome. To favor elimination, one would typically use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK), and higher reaction temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of substitution product and a high proportion of alkene byproducts. | 1. The nucleophile is too basic. 2. The reaction temperature is too high. 3. A non-optimal solvent was used. | 1. Switch to a less basic nucleophile (e.g., from an alkoxide to an azide or cyanide). 2. Lower the reaction temperature. Consider running the reaction at room temperature or even 0°C. 3. Use a polar aprotic solvent like DMF, DMSO, or acetone. |
| Multiple elimination products are observed. | This compound has multiple β-hydrogens that can be abstracted, leading to a mixture of constitutional isomers of the resulting alkene. | This is an inherent challenge with this substrate. To achieve selectivity in elimination, the choice of a sterically hindered base (for the Hofmann product) versus a smaller base (for the Zaitsev product) can be influential. For minimizing elimination altogether, focus on the solutions for the first issue. |
| The reaction is very slow or does not proceed. | 1. The nucleophile is too weak. 2. The leaving group ability is insufficient (less likely with bromide). 3. Low reaction temperature is hindering the reaction rate. | 1. While avoiding strong bases, ensure your nucleophile is sufficiently reactive. 2. Bromide is a good leaving group, so this is less likely to be the primary issue. 3. If the reaction is too slow at low temperatures, a careful and incremental increase in temperature may be necessary. Monitor the reaction closely for the onset of elimination byproducts. |
Data Presentation
| Substrate | Base/Nucleophile | Solvent | Temperature (°C) | Substitution Product (%) | Elimination Product (%) |
| 2-Bromobutane | Sodium Ethoxide (NaOEt) | Ethanol | 55 | 21 | 79 |
| 2-Bromobutane | Potassium tert-Butoxide (KOtBu) | tert-Butanol | 55 | 8 | 92 |
| 2-Bromobutane | Sodium Azide (NaN3) | Acetone | 25 | >95 | <5 |
This data is representative of the general principles and may not reflect the exact outcomes for this compound.
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Sodium Azide (Favoring SN2)
This protocol is designed to maximize the yield of the substitution product, 1,2,3-triazidobutane, while minimizing the formation of elimination byproducts.
Materials:
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This compound
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Sodium azide (NaN3)
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Anhydrous Dimethylformamide (DMF)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Inert atmosphere setup (e.g., nitrogen or argon)
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Standard laboratory glassware for work-up and purification
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
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Add sodium azide (3.3 eq) to the stirring solution.
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Maintain the reaction temperature at 25°C (room temperature) and stir for 24-48 hours. Monitor the reaction progress by TLC or GC/MS.
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Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing deionized water.
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Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Dehydrobromination (Favoring E2)
This protocol is designed to maximize the yield of the elimination products.
Materials:
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This compound
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Potassium tert-butoxide (KOtBu)
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Anhydrous tert-butanol
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Inert atmosphere setup (e.g., nitrogen or argon)
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Heating mantle or oil bath
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous tert-butanol.
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Add potassium tert-butoxide (1.1 eq per elimination desired) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or GC/MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for minimizing elimination.
Caption: Logical relationships between reaction parameters and outcomes.
References
Technical Support Center: Purification of 1,2,3-Tribromobutane
This technical support center provides troubleshooting guidance and detailed protocols for the purification of 1,2,3-tribromobutane, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Impurities in this compound typically arise from the synthesis process, which often involves the bromination of butene or its derivatives. Common impurities include:
-
Unreacted Starting Materials: Residual butene isomers (e.g., 1-butene, 2-butene).
-
Products of Incomplete Bromination: Various isomers of dibromobutane (e.g., 1,2-dibromobutane, 2,3-dibromobutane).[1]
-
Isomeric Byproducts: Other tribromobutane isomers such as 1,2,4-tribromobutane and 2,2,3-tribromobutane.[2][3][4]
-
Residual Reagents: Excess bromine (Br₂) and acidic residues (e.g., HBr).
Q2: My crude product has a yellow or brown color. What is the cause and how can I remove it?
A2: A yellow or brown discoloration is typically due to the presence of dissolved elemental bromine (Br₂). This can be removed during the aqueous workup by washing the organic layer with a mild reducing agent solution, such as 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the color disappears.
Q3: Which purification method is best for this compound?
A3: The choice of purification method depends on the impurity profile:
-
Fractional Distillation: This is the most effective method for removing impurities with significantly different boiling points, such as unreacted starting materials and dibromobutane isomers.[5]
-
Flash Column Chromatography: This technique is ideal for separating compounds with different polarities, such as isomeric tribromobutane byproducts, which may have very similar boiling points.[6]
-
Aqueous Workup: An essential preliminary step to remove water-soluble impurities, acidic residues, and excess bromine before proceeding to distillation or chromatography.[5]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of the final product can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities and quantifying the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps identify and quantify any remaining impurities.
-
Thin-Layer Chromatography (TLC): A quick method to monitor the progress of column chromatography and get a qualitative assessment of purity.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | 1. Insufficient column efficiency. 2. Distillation rate is too fast. 3. Unstable heat source. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium. 3. Use a heating mantle with a stirrer for even heat distribution. |
| Product is Contaminated with Water (Cloudy Distillate) | The crude product was not properly dried before distillation. | Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and filter before distilling.[5] |
| Boiling Point is Lower Than Expected | Significant amounts of lower-boiling impurities (e.g., dibromobutanes) are present. | Collect the initial low-boiling fraction separately. Monitor the temperature, and only collect the fraction that distills at the expected boiling point of this compound. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots on Column | 1. Inappropriate solvent system (eluent). 2. Column was packed improperly (channeling). 3. Sample band was too wide. | 1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. A common starting point is a mixture of hexanes and ethyl acetate.[6] 2. Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks. 3. Dissolve the crude product in a minimal amount of solvent before loading it onto the column to create a narrow starting band. |
| Product Elutes Too Quickly (High Rf) | Eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the eluent system. |
| Product Does Not Elute (Low Rf) | Eluent is not polar enough. | Gradually increase the proportion of the polar solvent in the eluent system (gradient elution). |
Data Presentation
Physical Properties of this compound and Potential Impurities
The table below summarizes the boiling points of this compound and its likely impurities, which is critical for planning purification by distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Butene | C₄H₈ | 56.11 | -6.3[7][8] |
| cis-2-Butene | C₄H₈ | 56.11 | 3.7[7][9] |
| trans-2-Butene | C₄H₈ | 56.11 | 0.8[7][9] |
| 1,2-Dibromobutane | C₄H₈Br₂ | 215.91 | ~161[10][11] |
| 2,2,3-Tribromobutane | C₄H₇Br₃ | 294.81 | ~207[3] |
| This compound | C₄H₇Br₃ | 294.81 | ~215 (Calculated)[12] |
| 1,2,4-Tribromobutane | C₄H₇Br₃ | 294.81 | ~218 - 251[4] |
Experimental Protocols
General Aqueous Workup Protocol
This protocol is designed to remove acidic impurities, residual bromine, and other water-soluble components from the crude reaction mixture.
-
Transfer the crude product to a separatory funnel.
-
Add an equal volume of deionized water and gently mix. Allow the layers to separate and discard the aqueous (lower) layer.
-
To remove residual bromine, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and shake until the organic layer is colorless. Discard the aqueous layer.
-
To neutralize any acidic byproducts, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be sure to vent the separatory funnel frequently to release any pressure generated. Discard the aqueous layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to facilitate the removal of dissolved water.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent to obtain the crude, dry this compound, which is now ready for distillation or chromatography.
Fractional Distillation Protocol
This method is effective for separating this compound from impurities with significantly different boiling points.
-
Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place the dry, crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently using a heating mantle.
-
Observe the temperature at the distillation head. Collect and discard any initial fraction that distills at a low temperature (this will contain volatile impurities like dibromobutanes).
-
When the temperature stabilizes at the boiling point of this compound (~215 °C), change the receiving flask and collect the pure product.
-
Stop the distillation when the temperature either begins to rise significantly or when only a small residue remains in the distillation flask.
Flash Column Chromatography Protocol
This protocol is suitable for separating isomeric impurities that are difficult to separate by distillation.
-
Eluent Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.
-
Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.
-
Elution: Pass the eluent through the column using positive pressure (e.g., with compressed air or a pump).
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Page loading... [guidechem.com]
- 3. 2,2,3-tribromobutane [stenutz.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Butene Overview, Formula & Structure - Video | Study.com [study.com]
- 8. 1-Butene - Wikipedia [en.wikipedia.org]
- 9. 2-Butene - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 1,2-Dibromobutane | C4H8Br2 | CID 10792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound (CAS 632-05-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Stability of 1,2,3-Tribromobutane under different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the stability of 1,2,3-tribromobutane under various pH conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound stability.
Issue 1: Inconsistent or Non-Reproducible Degradation Rates
| Possible Cause | Troubleshooting Step |
| Inaccurate pH control | Verify the calibration of your pH meter before preparing buffer solutions. Regularly monitor the pH of the reaction mixture throughout the experiment, as the degradation process itself can alter the pH. |
| Temperature fluctuations | Use a temperature-controlled water bath or incubator to maintain a constant and uniform temperature for all samples. |
| Impurity of this compound | Ensure the purity of the this compound stock solution using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Variability in buffer preparation | Prepare all buffer solutions from a single stock to ensure consistency across all experiments. |
| Photodegradation | Conduct experiments in amber glassware or under dark conditions to prevent light-induced degradation of the compound. |
Issue 2: Difficulty in Quantifying Low Concentrations of this compound or its Degradation Products
| Possible Cause | Troubleshooting Step |
| Low analytical sensitivity | Optimize the analytical method (e.g., GC-MS, HPLC-MS) for higher sensitivity. This may involve adjusting the injection volume, detector settings, or the chromatographic gradient. |
| Matrix effects | Perform a matrix spike and recovery experiment to assess the impact of the buffer components on the analytical signal. If significant matrix effects are observed, consider solid-phase extraction (SPE) for sample cleanup. |
| Adsorption to container walls | Use silanized glassware to minimize the adsorption of the analyte to the container surfaces. |
| Volatilization of the compound | Ensure that sample vials are properly sealed to prevent the loss of the volatile this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under different pH conditions?
Under aqueous conditions, this compound is expected to undergo hydrolysis. The rate and mechanism of this reaction are influenced by pH.
-
Neutral and Acidic Conditions (pH < 7): Hydrolysis likely proceeds via a nucleophilic substitution (SN1 or SN2) mechanism where water acts as the nucleophile. The reaction rate is generally slow.
-
Alkaline Conditions (pH > 7): At higher pH, the hydroxide ion (OH⁻) is a more potent nucleophile than water, leading to a significantly faster rate of hydrolysis. Elimination reactions (E1 or E2) to form unsaturated products may also become more prominent.
Q2: How can I monitor the degradation of this compound over time?
The most common method is to use chromatographic techniques. A typical workflow involves:
-
Incubating solutions of this compound at different pH values and a constant temperature.
-
Withdrawing aliquots at specific time intervals.
-
Quenching the reaction (e.g., by acidification or addition of a solvent).
-
Extracting the remaining this compound with a suitable organic solvent.
-
Analyzing the extract using GC-MS or HPLC-MS to quantify the parent compound and identify degradation products.
Q3: What is a suitable experimental protocol for assessing the pH stability of this compound?
A general protocol is provided below. This should be optimized based on your specific laboratory conditions and analytical instrumentation.
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 7, and 10).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.
-
Reaction Setup: In separate temperature-controlled vessels for each pH, add a known volume of the appropriate buffer solution. Spike with a small volume of the this compound stock solution to achieve the desired initial concentration.
-
Sampling: At predetermined time points, withdraw an aliquot from each reaction vessel.
-
Sample Quenching and Extraction: Immediately quench the reaction by adding the aliquot to a vial containing an organic extraction solvent (e.g., hexane or dichloromethane) and an internal standard. Vortex thoroughly to extract the analyte.
-
Analysis: Analyze the organic layer by GC-MS to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Data Presentation
The following table provides a hypothetical summary of stability data for a short-chain brominated alkane, illustrating the expected trend for this compound.
Table 1: Hypothetical Degradation Kinetics of a Short-Chain Brominated Alkane at 25°C
| pH | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 4.0 | 1.5 x 10⁻⁷ | 1280 |
| 7.0 | 5.0 x 10⁻⁷ | 385 |
| 10.0 | 8.0 x 10⁻⁶ | 24 |
Mandatory Visualization
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Hypothetical degradation pathways of this compound in aqueous solution.
Technical Support Center: Stereoselectivity in 1,2,3-Tribromobutane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2,3-tribromobutane. The focus is on controlling stereoselectivity in elimination reactions to yield specific alkene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound, and what stereochemical challenges do they present?
A1: this compound typically undergoes dehydrobromination (elimination of HBr) when treated with a base to form various brominated butadienes. The primary challenge is to control which of the possible stereoisomers (E/Z isomers) and constitutional isomers are formed. The stereochemical outcome is highly dependent on the reaction mechanism, which can be influenced by the choice of base, solvent, and the stereochemistry of the starting this compound isomer itself.
Q2: What is the dominant mechanism in the dehydrobromination of this compound and how does it dictate the stereochemistry?
A2: The dominant mechanism for dehydrobromination of alkyl halides with a reasonably strong base is the bimolecular elimination (E2) reaction.[1] The E2 mechanism is a single, concerted step where the base removes a proton, and the leaving group (bromide) departs simultaneously to form a double bond. This mechanism is stereospecific, requiring a specific spatial arrangement of the proton being removed and the leaving group. For the reaction to proceed efficiently, the hydrogen and the leaving group must be in an anti-periplanar conformation.[2] This geometric constraint means that the stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene.
Q3: How does the choice of base influence the stereoselectivity of the reaction?
A3: The base plays a critical role in determining the reaction's outcome.
-
Steric Hindrance: Large, bulky bases (e.g., potassium tert-butoxide, KOtBu) tend to remove the most sterically accessible proton.[3] This often leads to the formation of the less-substituted alkene (Hofmann product), which can be a strategy to control regioselectivity. In contrast, smaller bases (e.g., sodium ethoxide, NaOEt) typically favor the formation of the more substituted, thermodynamically more stable alkene (Zaitsev product).[2]
-
Base Strength: A strong base is required to favor the E2 mechanism.[1] Using a weak base, especially with a polar protic solvent, can introduce competition from the unimolecular elimination (E1) mechanism, which proceeds through a carbocation intermediate. E1 reactions are generally not stereospecific and lead to a mixture of stereoisomers, making them undesirable when a single product is needed.[4][5]
Q4: What is the role of the solvent in controlling stereoselectivity?
A4: The solvent influences both the reaction rate and the mechanism.
-
Polar Aprotic Solvents (e.g., DMSO, THF): These solvents are generally preferred for E2 reactions. They effectively solvate the cation of the base (e.g., K+ in KOtBu) without forming strong hydrogen bonds with the base, thus preserving its reactivity.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can decrease the effectiveness of the base by hydrogen bonding with it.[1] They also stabilize carbocation intermediates, which can promote competing E1 and SN1 reactions, leading to a loss of stereoselectivity. In some specific cases, solvent choice can directly influence E/Z selectivity in related systems.[6]
Troubleshooting Guide
Problem: My reaction is producing a mixture of E and Z alkene isomers. How can I improve selectivity?
This issue often arises from a lack of strict stereochemical control. The E2 mechanism's requirement for an anti-periplanar arrangement is key to achieving selectivity.
-
Verify Substrate Stereochemistry: The E2 reaction is stereospecific. A specific stereoisomer of this compound is required to form a specific stereoisomer of the product. Ensure you are starting with a single, pure stereoisomer of the reactant. For example, in the related dehydrobromination of 2,3-dibromobutane, the meso starting material gives the (E)-alkene, while the (R,R) or (S,S) enantiomers give the (Z)-alkene via anti-elimination.[7]
-
Strengthen the E2 Conditions: If your reaction conditions allow for a competing E1 mechanism, you will lose stereoselectivity.
-
Use a Stronger, Non-nucleophilic Base: Switch to a base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA).
-
Change to a Polar Aprotic Solvent: If using an alcohol as a solvent, consider switching to THF or DMSO.
-
Increase Base Concentration: The rate of the E2 reaction is proportional to the concentration of both the substrate and the base.[1]
-
Problem: The yield of my elimination product is low, and I am isolating substitution products.
Elimination (E2) and substitution (SN2) reactions are often in competition.[8] The outcome is determined by the nature of the base/nucleophile and the substrate.
-
Increase Steric Hindrance:
-
Use a Bulky Base: A sterically hindered base like KOtBu is a poor nucleophile and will strongly favor elimination over substitution.[3]
-
Increase Temperature: Higher temperatures generally favor elimination over substitution.
-
-
Analyze the Substrate: The bromine atoms in this compound are at primary (C1) and secondary (C2, C3) positions. SN2 reactions are more competitive at the less-hindered primary position. A bulky base helps disfavor this pathway.
Data Presentation: Factors Influencing Stereoselectivity
The following table summarizes the expected qualitative effects of different reaction parameters on the dehydrobromination of a this compound stereoisomer.
| Parameter | Condition 1 | Expected Outcome (favors) | Condition 2 | Expected Outcome (favors) | Rationale |
| Base | Small, non-hindered (e.g., NaOEt) | Zaitsev Product (more substituted alkene) | Bulky, hindered (e.g., KOtBu) | Hofmann Product (less substituted alkene) | Steric hindrance directs the base to the most accessible proton.[2][3] |
| Mechanism Control | Strong Base (e.g., KOtBu) | E2 Mechanism (Stereospecific) | Weak Base (e.g., H₂O, EtOH) | E1 Mechanism (Non-stereospecific mixture) | Strong bases promote the concerted E2 pathway; weak bases may allow for carbocation formation (E1).[1][4] |
| Solvent | Polar Aprotic (e.g., DMSO, THF) | E2 Mechanism | Polar Protic (e.g., Ethanol) | E1/SN1 Competition | Protic solvents can solvate and weaken the base, while stabilizing carbocation intermediates. |
| Temperature | Lower Temperature | Substitution (SN2) | Higher Temperature | Elimination (E2) | Elimination reactions have a higher activation energy and are more favored by increased temperature. |
Experimental Protocols
Protocol: Stereoselective Dehydrobromination of a this compound Isomer via E2 Mechanism
This protocol is a representative example designed to favor a specific stereoisomer via an E2-selective pathway. Note: This procedure should be adapted based on the specific stereoisomer of this compound being used and the desired product.
Materials:
-
(2R,3R)-1,2,3-Tribromobutane (or other pure stereoisomer)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (Ar or N₂), and a rubber septum.
-
In the flask, dissolve the this compound isomer (1.0 eq) in anhydrous THF (approx. 0.1 M solution).
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.2 eq) in anhydrous THF.
-
Cool the substrate solution to 0 °C using an ice bath.
-
Slowly add the KOtBu solution to the stirring substrate solution via syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product via column chromatography or distillation to isolate the desired bromobutadiene isomer.
Visualizations
Caption: Fig 1. Concerted E2 mechanism showing anti-periplanar geometry.
Caption: Fig 2. A troubleshooting workflow for addressing poor E/Z selectivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity [cureffi.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Khan Academy [khanacademy.org]
- 6. Solvent control of E/ Z selectivity in palladium-catalyzed semi-hydrogenation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Explain the stereochemistry of the products from `E2` dehalogenation with `I^(Î)` of the following. `a.` `(i)` Meso `-2-3-`dibromobutane and `(ii)` `S,S-2,3-` dibromo`-` butane. `b.` `E2-` dehydrobromination of `(i)` `R,R-2,3-` dibromobutane and `(ii)` meso`-(R,S)-2,3-` debromobutane `c.` From which conformation of bromocyclohexane in the `E2` dehydrobromination is best achieved. [allen.in]
- 8. digibuo.uniovi.es [digibuo.uniovi.es]
Validation & Comparative
Navigating the Complexities of Halogenated Alkanes: A Comparative NMR Analysis of 1,2,3-Tribromobutane
For researchers, scientists, and professionals in drug development, precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 1,2,3-tribromobutane and compares it with the experimental data of its constitutional isomer, 2,3-dibromobutane, offering insights into the impact of halogenation on NMR spectral parameters.
Due to the limited availability of experimental NMR data for this compound, this guide will focus on predicted spectral data and a comparative analysis with a structurally related compound. This approach allows for a foundational understanding of the expected spectral features of this compound and highlights the analytical power of NMR in distinguishing between similar halogenated alkanes.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR principles and computational models.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 | 3.8 - 4.2 | Doublet of doublets (dd) | J(H1, H2) = 4-6; J(H1, H1') = 10-12 |
| H2 | 4.5 - 4.9 | Multiplet (m) | - |
| H3 | 4.3 - 4.7 | Multiplet (m) | - |
| H4 | 1.8 - 2.2 | Doublet (d) | J(H4, H3) = 6-8 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 35 - 45 |
| C2 | 55 - 65 |
| C3 | 50 - 60 |
| C4 | 20 - 30 |
Comparative Experimental NMR Data: 2,3-Dibromobutane
To provide a tangible comparison, the experimental ¹H and ¹³C NMR data for 2,3-dibromobutane, a constitutional isomer of this compound, is presented below. This comparison illustrates the influence of the number and position of bromine atoms on the chemical shifts and splitting patterns.
Table 3: Experimental ¹H and ¹³C NMR Spectral Data for 2,3-Dibromobutane
| Spectrum | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | 1.8 | Doublet |
| 4.5 | Quartet | |
| ¹³C NMR | 25.5 | - |
| 51.0 | - |
Analysis and Interpretation
The predicted ¹H NMR spectrum of this compound is expected to be more complex than the experimental spectrum of 2,3-dibromobutane. This is due to the lower symmetry of the 1,2,3-tribromo isomer and the presence of three chiral centers, which can lead to diastereomers with distinct NMR spectra.
The protons on carbons bearing bromine atoms (H1, H2, and H3) are significantly deshielded and appear at higher chemical shifts (downfield). The splitting patterns are predicted based on the n+1 rule, where 'n' is the number of neighboring non-equivalent protons. The geminal and vicinal coupling constants will be crucial for assigning the specific protons.
In the ¹³C NMR spectrum, the carbons directly attached to the electronegative bromine atoms (C1, C2, and C3) are expected to have larger chemical shifts compared to the methyl carbon (C4). The specific chemical shifts will depend on the number of attached bromine atoms and the overall electronic environment.
Experimental Protocol for NMR Spectroscopy
The following provides a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like halogenated butanes.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) for better resolution and sensitivity.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typically, a small number of scans (e.g., 8-16) is sufficient.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum.
5. Data Analysis:
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.
-
Compare the experimental data with predicted spectra or data from related compounds to confirm the structure.
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow involved in the analysis of NMR spectra for structural elucidation.
Caption: Workflow for NMR spectral analysis.
Comparative Analysis of Analytical Methods for 1,2,3-Tribromobutane Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry and alternative analytical techniques for the identification and characterization of 1,2,3-tribromobutane. The focus is on the distinct fragmentation pattern of this compound observed in mass spectrometry, with supporting data and detailed experimental protocols.
Mass Spectrometry Fragmentation Pattern of this compound
Mass spectrometry is a powerful analytical technique for the structural elucidation of compounds. The fragmentation pattern of this compound is influenced by the presence of three bromine atoms and the branched nature of the alkane chain. Due to the presence of two stable isotopes of bromine, 79Br and 81Br, in nearly equal abundance, any bromine-containing fragment will exhibit a characteristic isotopic pattern, appearing as a pair of peaks (M and M+2) of similar intensity.
Key fragmentation pathways for this compound under electron ionization (EI) are expected to involve:
-
Alpha-cleavage: The cleavage of carbon-carbon bonds adjacent to a carbon bearing a bromine atom. This leads to the formation of stable carbocations.
-
Loss of a bromine radical: This results in a prominent peak corresponding to the [M-Br]+ fragment.
-
Loss of HBr: A common fragmentation pathway for alkyl halides.
-
Cleavage of the carbon chain: Fragmentation of the butane backbone can lead to smaller charged fragments.
The relative abundance of the molecular ion peak in alkyl halides tends to decrease with increased chain length and branching.[1]
Comparison of Analytical Methods
While mass spectrometry provides detailed structural information, other methods can also be employed for the detection and quantification of halogenated hydrocarbons like this compound.
| Analytical Method | Principle | Advantages | Limitations | Typical Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection and identification based on mass-to-charge ratio and fragmentation pattern. | High sensitivity and selectivity, provides structural information for unambiguous identification. | Can be destructive to the sample, may require derivatization for non-volatile compounds. | Identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. |
| Gas Chromatography with Electron Capture Detection (GC-ECD) | A highly sensitive detector for electrophilic compounds, particularly halogenated compounds. | Extremely high sensitivity to halogenated compounds. | Limited structural information, response can be non-linear. | Trace analysis of pesticides and other halogenated environmental contaminants.[2] |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | A common detector that measures the current produced by the combustion of organic compounds in a hydrogen flame. | Robust and provides a linear response over a wide concentration range. | Not specific to halogenated compounds, provides no structural information. | General analysis of volatile organic compounds.[3] |
| Fujiwara Reaction-based Colorimetric Methods | A chemical reaction where polychlorinated aliphatic compounds react with pyridine and an alkali to produce a red-colored product. | Simple, rapid, and can be used for field testing. | Not specific to a single compound, can have interferences from other halogenated compounds. | Screening for the presence of certain classes of halogenated hydrocarbons.[4] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Halogenated Hydrocarbon Analysis
This protocol provides a general framework for the analysis of halogenated hydrocarbons like this compound. Optimization of specific parameters may be required.
1. Sample Preparation:
-
Dissolve a known quantity of the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).
-
Perform serial dilutions to prepare calibration standards of known concentrations.
-
For environmental samples, a purge-and-trap or solid-phase extraction (SPE) method may be necessary to extract and concentrate the analyte.[5]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare it with a reference spectrum or predict the fragmentation pattern.
-
Quantify the analyte using a calibration curve generated from the analysis of the prepared standards.
Visualizations
Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.
Caption: General experimental workflow for the analysis of this compound by GC-MS.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. US5547877A - Methods for the rapid detection of toxic halogenated hydrocarbons and kits useful in performing the same - Google Patents [patents.google.com]
- 5. Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 1,2,3-Tribromobutane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1,2,3-tribromobutane and its structural isomers. The reactivity of these compounds is of significant interest in organic synthesis, particularly for the development of novel pharmaceutical agents and other specialty chemicals. The strategic placement of bromine atoms on the butane backbone dictates the propensity of each isomer to undergo substitution and elimination reactions, offering a versatile platform for molecular elaboration.
The reactivity of alkyl halides is primarily governed by the nature of the alkyl group (primary, secondary, or tertiary), the strength of the carbon-halogen bond, the nature of the nucleophile or base, and the solvent system employed. In the case of tribromobutane isomers, the presence of multiple bromine atoms introduces additional layers of complexity, including the potential for intramolecular reactions and the differential reactivity of bromine atoms within the same molecule.
Structural Comparison of Tribromobutane Isomers
The isomers of tribromobutane present unique structural arrangements of bromine atoms, which fundamentally influences their chemical behavior. The following table summarizes the key structural features of this compound and some of its common isomers.
| Isomer | Structure | Bromine Atom Positions |
| This compound | CH₂Br-CHBr-CHBr-CH₃ | One primary (C1), two secondary (C2, C3) |
| 1,2,4-Tribromobutane | CH₂Br-CHBr-CH₂-CH₂Br | Two primary (C1, C4), one secondary (C2) |
| 1,1,2-Tribromobutane | CHBr₂-CHBr-CH₂-CH₃ | Two geminal on a primary carbon (C1), one secondary (C2) |
| 2,3,4-Tribromobutane | CH₃-CHBr-CHBr-CH₂Br | One primary (C4), two secondary (C2, C3) |
| 2,2,3-Tribromobutane | CH₃-CBr₂-CHBr-CH₃ | Two geminal on a secondary carbon (C2), one secondary (C3) |
Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of tribromobutanes can proceed through either an Sₙ1 or Sₙ2 mechanism, largely dependent on the substrate structure and reaction conditions.
Sₙ2 Reactivity: These reactions are sensitive to steric hindrance. Therefore, the reactivity of the C-Br bonds in tribromobutane isomers towards an Sₙ2 attack is expected to follow the order: primary > secondary > tertiary.
-
1,2,4-Tribromobutane is expected to be highly reactive in Sₙ2 reactions at its two primary C-Br bonds (C1 and C4)[1].
-
This compound and 2,3,4-Tribromobutane possess one primary C-Br bond, making them susceptible to Sₙ2 attack at that position. The secondary C-Br bonds will be less reactive.
-
1,1,2-Tribromobutane has a secondary bromide that is sterically hindered by the two bromine atoms on the adjacent carbon, likely reducing its Sₙ2 reactivity.
-
2,2,3-Tribromobutane is expected to be the least reactive in Sₙ2 reactions due to the severe steric hindrance around the secondary C-Br bonds.
Sₙ1 Reactivity: The rate of Sₙ1 reactions is dependent on the stability of the carbocation intermediate. More substituted carbocations are more stable (tertiary > secondary > primary).
-
The secondary C-Br bonds in all the isomers have the potential to undergo Sₙ1 reactions, with the stability of the resulting carbocation being a key factor.
-
In 2,2,3-Tribromobutane , the formation of a carbocation at C3 would be stabilized by the adjacent methyl group, but potentially destabilized by the electron-withdrawing inductive effect of the geminal dibromides at C2.
Reactivity in Elimination Reactions
Elimination reactions, particularly E2 reactions which are favored by strong, bulky bases, are also highly dependent on the structure of the tribromobutane isomer. The ease of dehydrobromination generally follows the order: tertiary > secondary > primary. This is due to the formation of a more substituted and stable alkene product (Zaitsev's rule).
Experimental Protocols
Protocol 1: Comparison of Hydrolysis Rates via Silver Nitrate Precipitation
This experiment provides a qualitative comparison of the reactivity of tribromobutane isomers towards hydrolysis (an Sₙ1-type reaction). The rate of formation of a silver bromide precipitate corresponds to the rate of C-Br bond cleavage.
Materials:
-
This compound and its isomers (e.g., 1,2,4-tribromobutane)
-
Ethanol
-
0.1 M Silver Nitrate (AgNO₃) solution
-
Test tubes and a test tube rack
-
Water bath at a constant temperature (e.g., 50°C)
-
Stopwatch
Procedure:
-
In separate, labeled test tubes, dissolve a small, equal amount of each tribromobutane isomer in ethanol.
-
In another set of labeled test tubes, place an equal volume of the 0.1 M AgNO₃ solution.
-
Place all test tubes in the water bath to allow them to reach thermal equilibrium.
-
Simultaneously add the silver nitrate solution to each of the tribromobutane solutions and start the stopwatch.
-
Record the time it takes for a precipitate of silver bromide to appear in each test tube.
-
The inverse of the time taken (1/time) can be used as a measure of the relative rate of reaction.
Protocol 2: Analysis of Elimination Reaction Products by Gas Chromatography (GC)
This protocol outlines a general method to analyze the products of dehydrobromination of tribromobutane isomers, providing insights into the regioselectivity and stereoselectivity of the elimination reactions.
Materials:
-
This compound and its isomers
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., tert-butanol)
-
Reaction flask with a reflux condenser
-
Gas chromatograph (GC) equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID) or mass spectrometer (MS)
-
Internal standard (e.g., a non-reactive hydrocarbon with a distinct retention time)
Procedure:
-
In a reaction flask, dissolve a known amount of a tribromobutane isomer and an internal standard in the anhydrous solvent.
-
Add a stoichiometric equivalent of the strong base.
-
Heat the reaction mixture under reflux for a specified period.
-
After cooling, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous salt (e.g., MgSO₄) and filter.
-
Analyze the resulting solution by GC or GC-MS.
-
Identify the products based on their retention times and mass spectra.
-
Quantify the products by comparing their peak areas to that of the internal standard.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Sₙ2 reaction at a primary carbon of 1,2,4-tribromobutane.
Caption: E2 elimination from 2,3,4-tribromobutane to form an alkene.
Caption: Workflow for comparing hydrolysis rates of tribromobutane isomers.
References
Comparative study of 1,2,3-Tribromobutane and other brominating agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of common brominating agents in organic synthesis. The focus is on providing objective, data-driven insights to aid in the selection of the most appropriate reagent for specific synthetic transformations. While the initial topic of interest included 1,2,3-Tribromobutane, a thorough review of the scientific literature indicates that it is not utilized as a standard brominating agent. Therefore, this guide will focus on a comparative study of widely used and well-characterized brominating agents: N-Bromosuccinimide (NBS) , Dibromoisocyanuric acid (DBI) , and Molecular Bromine (Br₂) .
Performance Comparison of Brominating Agents
The choice of a brominating agent is dictated by the nature of the substrate and the desired regioselectivity of the bromination. The following tables summarize the performance of NBS, DBI, and Br₂ in the bromination of various organic substrates based on available experimental data.
Table 1: Bromination of Aromatic Compounds
| Substrate | Brominating Agent | Reaction Conditions | Product(s) | Yield (%) | Reference |
| Toluene | NBS / AIBN | CCl₄, reflux | Benzyl bromide | High (Specific yield not reported) | [1] |
| Br₂ / FeBr₃ | Dark, room temp | o-Bromotoluene, p-Bromotoluene | Mixture | [2] | |
| Anisole | NBS / HBF₄·Et₂O | CH₃CN, -20 °C | p-Bromoanisole | 95 | [3] |
| Br₂ | Acetic acid | p-Bromoanisole | High (Specific yield not reported) | N/A | |
| Nitrobenzene | DBI | conc. H₂SO₄, 20°C, 5 min | m-Bromonitrobenzene | 88 | N/A |
| NBS | 50% H₂SO₄, 85°C, 3 h | m-Bromonitrobenzene | 70 | N/A | |
| 2,6-Dinitrotoluene | DBI | conc. H₂SO₄, rt, 1.5 h | 3-Bromo-2,6-dinitrotoluene | 70 | N/A |
| Phenol | Br₂ (aq) | Water, room temp | 2,4,6-Tribromophenol | High (quantitative) | N/A |
| Acetanilide | NBS / cat. HCl | Acetonitrile | 4-Bromoacetanilide | 88 | N/A |
Table 2: Allylic and Benzylic Bromination
| Substrate | Brominating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| Cyclohexene | NBS / Benzoyl Peroxide | CCl₄, reflux | 3-Bromocyclohexene | 70 | N/A |
| Br₂ (low conc.) | Gas phase, light | 3-Bromocyclohexene & 1,2-Dibromocyclohexane | Mixture | [4][5] | |
| Toluene | NBS / Radical Initiator | CCl₄, reflux | Benzyl bromide | High | [1][6] |
| Br₂ / light | Gas phase | Benzyl bromide | Variable | [5] | |
| 2-(Trifluoromethyl)toluene | NBS / AIBN | Acetonitrile, reflux | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | Good (Specific yield not reported) | N/A |
Table 3: Bromination of Alkanes and Ketones
| Substrate | Brominating Agent | Reaction Conditions | Product | Selectivity/Yield | Reference |
| Propane | Br₂ / light | Gas phase | 2-Bromopropane | 97% (regioselectivity) | N/A |
| Cyclohexane | NBS | CCl₄, light | Bromocyclohexane | Variable | [7] |
| Acetophenone | Br₂ / AlCl₃ | Ether, ice bath | α-Bromoacetophenone | High (Specific yield not reported) | N/A |
Experimental Protocols
Detailed methodologies for key bromination reactions are provided below.
Protocol 1: Allylic Bromination of Cyclohexene using NBS
Objective: To synthesize 3-bromocyclohexene via free-radical allylic bromination.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve cyclohexene (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with stirring. The reaction is initiated by the decomposition of benzoyl peroxide.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 3-bromocyclohexene.
Protocol 2: Electrophilic Aromatic Bromination of Anisole using NBS
Objective: To synthesize p-bromoanisole via electrophilic aromatic substitution.
Materials:
-
Anisole
-
N-Bromosuccinimide (NBS)
-
Tetrafluoroboric acid etherate (HBF₄·Et₂O)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve anisole (1.0 eq) in acetonitrile.
-
Cool the solution to -20 °C using an appropriate cooling bath.
-
Add HBF₄·Et₂O (catalytic amount) to the cooled solution with stirring.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield p-bromoanisole.[3]
Protocol 3: Bromination of a Deactivated Aromatic Ring using DBI
Objective: To synthesize 3-bromo-2,6-dinitrotoluene.
Materials:
-
2,6-Dinitrotoluene
-
Dibromoisocyanuric acid (DBI)
-
Concentrated sulfuric acid (conc. H₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2,6-dinitrotoluene (1.0 eq) in concentrated sulfuric acid with stirring at room temperature.
-
Carefully add dibromoisocyanuric acid (0.55 eq, as it contains two bromine atoms) in portions to the solution.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Monitor the reaction by an appropriate method (e.g., UPLC or TLC after careful quenching of an aliquot).
-
After completion, pour the reaction mixture slowly into a beaker containing crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 5-bromo-2-methyl-1,3-dinitrobenzene.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for different bromination reactions.
Free Radical Allylic Bromination with NBS
This workflow outlines the key steps in the Wohl-Ziegler reaction for the selective bromination at an allylic position using N-Bromosuccinimide.[6][8]
Caption: Workflow of free radical allylic bromination using NBS.
Electrophilic Aromatic Bromination
This diagram illustrates the general mechanism for the electrophilic substitution of a bromine atom onto an aromatic ring, a common reaction for Br₂ with a Lewis acid catalyst.[9][10]
Caption: Mechanism of electrophilic aromatic bromination.
References
- 1. youtube.com [youtube.com]
- 2. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
Navigating the Analytical Landscape: A Comparative Guide to the Quantification of 1,2,3-Tribromobutane
For researchers, scientists, and professionals in drug development, the precise quantification of halogenated hydrocarbons like 1,2,3-tribromobutane is crucial for process optimization, quality control, and safety assessment. This guide provides a comprehensive comparison of the primary analytical techniques applicable to the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data Summary
The selection of an analytical method hinges on a variety of factors including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of GC-MS, HPLC, and NMR for the analysis of small, halogenated organic molecules like this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV or other detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Typical Column | Capillary column (e.g., VF-624ms or similar).[1] | C18 reverse-phase column.[1] | Not applicable. |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen).[1] | A mixture of organic solvent (e.g., Acetonitrile) and water/buffer.[1] | Not applicable. |
| Specificity | High, due to characteristic mass fragmentation patterns.[1] | Moderate, potential for interference from co-eluting compounds.[1] | High, provides detailed structural information.[2] |
| Sensitivity | High (ng/mL to pg/mL).[1] | Moderate (µg/mL to ng/mL). | Lower sensitivity compared to chromatographic methods.[2] |
| Sample Preparation | Dilution in a suitable volatile organic solvent (e.g., Dichloromethane, Methanol).[1] | Dilution in the mobile phase or a compatible solvent.[1] | Dissolution in a deuterated solvent with an internal standard for quantitative analysis (qNMR). |
| Advantages | Excellent for volatile and semi-volatile compounds, provides definitive identification.[1] | Suitable for non-volatile or thermally labile compounds, robust and reproducible.[2] | Non-destructive, provides structural confirmation, quantitative without identical standards (qNMR).[2] |
| Disadvantages | Not suitable for non-volatile compounds, high temperatures can cause degradation of thermally labile compounds.[2] | Lower sensitivity than GC-MS for some compounds, peak identification is not definitive without a reference standard.[2] | Complex mixtures can lead to overlapping signals.[2] |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are generalized protocols for the quantification of this compound using the discussed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the analysis of volatile compounds like this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary Column: VF-624ms or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification after determining characteristic ions from a full scan mass spectrum.
2. Sample and Standard Preparation:
-
Solvent: Dichloromethane or Methanol.[1]
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.[1]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.[1]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to a known concentration.
3. Analysis:
-
Inject a fixed volume (e.g., 1 µL) of each standard and sample into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is generally preferred for volatile compounds, HPLC can be an alternative, especially if the sample matrix is not amenable to GC.
1. Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (likely in the low UV range, e.g., 200-220 nm).[1]
-
Injection Volume: 10 µL.[1]
2. Sample and Standard Preparation:
-
Solvent: Mobile phase or a compatible mixture of acetonitrile and water.[1]
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.[1]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.[1]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to a known concentration.
3. Analysis:
-
Inject the standards and samples into the HPLC system.
-
Develop a calibration curve by plotting the peak area against the concentration.
-
Quantify this compound in the samples using the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful tool for determining the absolute concentration of a substance by comparing its signal integral to that of a certified internal standard.[3]
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
2. Sample and Standard Preparation:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
3. Analysis:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the nuclei between scans, which is crucial for accurate quantification.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula: Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (mₛₜₔ / mₓ) * Purityₛₜₔ Where:
-
Cₓ = Concentration of the analyte
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
ₓ refers to the analyte and ₛₜₔ refers to the internal standard.
-
Visualizing the Workflow
A general workflow for the quantification of this compound is depicted below. This process outlines the key stages from sample receipt to final data reporting, applicable to all the discussed analytical techniques with minor variations in the "Instrumental Analysis" step.
Caption: General experimental workflow for the quantification of this compound.
References
A Comparative Guide to the Structural Analysis of Brominated Butane Derivatives: X-ray Crystallography and Spectroscopic Alternatives
Data Presentation: A Comparative Overview of Analytical Techniques
The choice of analytical technique is dictated by the specific information required. X-ray crystallography provides unparalleled detail on the three-dimensional atomic arrangement in the solid state, while spectroscopic methods offer insights into molecular structure, connectivity, and functional groups in various states.
Table 1: Comparison of Analytical Techniques for the Characterization of Brominated Alkanes
| Feature | X-ray Crystallography | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Obtained | Precise 3D molecular structure, bond lengths, bond angles, crystal packing | Molecular weight, fragmentation patterns, separation of isomers | Molecular connectivity, chemical environment of atoms (¹H, ¹³C) | Presence of functional groups, vibrational modes of bonds |
| Sample State | Single crystal | Volatile liquid or gas | Solution | Solid, liquid, or gas |
| Sample Preparation | Crystal growth (can be challenging) | Dilution in a volatile solvent | Dissolution in a deuterated solvent | Minimal to none (for ATR-FTIR) |
| Destructive? | No | Yes | No | No |
| Key Advantages | Unambiguous structure determination | High sensitivity and separation of complex mixtures | Detailed information on molecular structure and stereochemistry | Rapid and non-destructive |
| Key Limitations | Requires a suitable single crystal | Provides indirect structural information | Lower sensitivity than MS | Provides limited structural information |
Table 2: Representative Crystallographic Data for Small Brominated Organic Compounds
While specific data for 1,2,3-tribromobutane is unavailable, the following table presents crystallographic parameters for other small brominated organic molecules to illustrate the type of data obtained from X-ray crystallography.[1]
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 2,4-dibromo-aniline | C₆H₅NBr₂ | Orthorhombic | P2₁2₁2₁ | 11.18(1) | 16.17(1) | 4.110(3) | 90 |
| 4-iodo-anisole | C₇H₇OI | Orthorhombic | Pca2₁ | 6.288(4) | 7.361(4) | 16.93(1) | 90 |
| 2-iodo-benzenemethanol | C₇H₇OI | Monoclinic | P2₁/n | 13.23(1) | 4.652(3) | 12.82(1) | 109.69(4) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the experimental protocols for X-ray crystallography and alternative analytical techniques.
Experimental Protocol for Single-Crystal X-ray Crystallography
This protocol provides a general procedure for the structural determination of a small organic molecule like a this compound derivative.
1. Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution to obtain single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality.[2][3]
2. Crystal Mounting:
-
Carefully select a well-formed, single crystal under a microscope.
-
Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.
3. Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.[4]
-
Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[4]
-
Collect diffraction data by rotating the crystal and recording the diffraction pattern on a detector (e.g., CCD or CMOS).
4. Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for experimental factors such as absorption, Lorentz, and polarization effects.
-
Determine the unit cell parameters and the crystal's space group.
5. Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares on F².[4]
-
Anisotropically refine all non-hydrogen atoms.
-
Place hydrogen atoms in calculated positions and refine them using a riding model.[4]
6. Structure Validation and Analysis:
-
Validate the final structure using software like PLATON or CheckCIF.
-
Analyze the molecular geometry, including bond lengths, bond angles, and intermolecular interactions.
Alternative Analytical Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the brominated alkane in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and coupled to a mass spectrometer.
-
GC Method:
-
Injector Temperature: Typically 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300°C) to ensure elution of the compound.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) is common for creating fragment ions.
-
Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzers are frequently used.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments of the tribromobutane derivative.
-
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. The presence of bromine can be confirmed by the characteristic isotopic pattern of its ions.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum to determine the number of different proton environments, their chemical shifts (typically in ppm), and their coupling patterns (spin-spin splitting). This provides information about the connectivity of hydrogen atoms in the molecule.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum to determine the number of different carbon environments. This helps to establish the carbon skeleton of the molecule.
-
-
2D NMR Techniques (e.g., COSY, HSQC, HMBC):
-
Perform two-dimensional NMR experiments to establish correlations between protons and carbons, providing detailed information about the molecular structure and connectivity.
-
-
Data Analysis: Integrate the peaks to determine the relative ratios of protons, and analyze the chemical shifts and coupling constants to deduce the molecular structure.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For liquids, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
For solids, the sample can be ground with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups. For brominated alkanes, the C-Br stretching vibrations are typically observed in the fingerprint region between 690 and 515 cm⁻¹.[5] The C-H stretching and bending vibrations of the alkane backbone will also be present.
Visualizations
Experimental Workflow for X-ray Crystallography
Caption: Experimental workflow for single-crystal X-ray crystallography.
Comparative Analytical Capabilities
Caption: Comparison of information from different analytical techniques.
References
Validating the Structure of 1,2,3-Tribromobutane Synthesis Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the structure of 1,2,3-tribromobutane synthesized via a proposed route involving the bromination of crotyl alcohol. It further contrasts this synthesis with alternative pathways and details the analytical techniques essential for unequivocal structural confirmation. All experimental data presented for the target molecule are predicted based on established principles of spectroscopy and chromatography, given the limited availability of published experimental data.
Synthesis of this compound and Alternatives
A primary route for the synthesis of this compound is the reaction of crotyl alcohol with a brominating agent, such as phosphorus tribromide, followed by the bromination of the resulting alkenyl bromide. Alternative approaches include the direct bromination of butene isomers or di-bromination of butynes. This guide focuses on the validation of the product obtained from the crotyl alcohol route and compares its expected analytical signature with potential isomers and byproducts.
Comparative Data for Structural Validation
To differentiate this compound from potential isomeric byproducts such as 1,2,4-tribromobutane and 2,3,4-tribromobutane, a combination of chromatographic and spectroscopic techniques is essential. The following table summarizes the predicted and known analytical data for these compounds.
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted Mass Spectrum (m/z) | Predicted GC Retention Time |
| This compound | δ 1.9 (d, 3H), 3.7-4.0 (m, 2H), 4.2-4.5 (m, 2H) | δ 25 (CH₃), 45 (CH₂Br), 55 (CHBr), 60 (CHBr) | 294/296/298/300 (M+), 215/217/219, 135/137, 55 | Intermediate |
| 1,2,4-Tribromobutane | δ 2.2-2.5 (m, 2H), 3.5-3.8 (m, 3H), 4.1-4.3 (m, 2H) | δ 35 (CH₂), 38 (CH₂Br), 48 (CH₂Br), 58 (CHBr) | 294/296/298/300 (M+), 215/217/219, 135/137, 41 | Longest |
| 2,3,4-Tribromobutane | δ 1.8 (d, 3H), 3.9-4.2 (m, 2H), 4.4-4.7 (m, 2H) | δ 23 (CH₃), 40 (CH₂Br), 50 (CHBr), 52 (CHBr) | 294/296/298/300 (M+), 215/217/219, 135/137, 55 | Shortest |
Note: Predicted data is based on established chemical shift increments, fragmentation patterns of similar halogenated compounds, and general chromatographic principles.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 10-20 mg of the purified synthesis product in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16.
-
Relaxation delay: 1 s.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the TMS signal.
Mass Spectrometry (MS)
Protocol for GC-MS Analysis:
-
Sample Preparation: Dilute the purified product in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Injector temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Oven temperature program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Scan speed: 2 scans/second.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
-
Data Analysis: Identify the molecular ion peaks, which will exhibit a characteristic isotopic pattern for three bromine atoms. Analyze the fragmentation pattern to deduce the structure. The loss of Br (m/z 79/81) and subsequent fragmentations are key indicators.[1][2][3]
Visualizations
Logical Workflow for Structural Validation
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
Proposed Synthesis Pathway and Potential Side Reactions
Caption: Proposed synthesis of this compound from crotyl alcohol and potential side reactions.
References
- 1. youtube.com [youtube.com]
- 2. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Synthetic Efficiency of 1,2,3-Tribromobutane Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of halogenated compounds is a cornerstone of chemical innovation. This guide provides a detailed comparison of various synthetic routes to 1,2,3-tribromobutane, a potentially valuable building block in organic synthesis. We will delve into the experimental protocols and quantitative data for routes starting from 1,3-butadiene, crotyl alcohol, and crotonaldehyde, offering a clear and objective analysis of their respective efficiencies.
Executive Summary
The synthesis of this compound can be approached from several common starting materials. This guide outlines and compares three primary routes: the multi-step bromination of 1,3-butadiene, the direct bromination of crotyl alcohol, and a proposed pathway from crotonaldehyde. Each method presents a unique set of advantages and challenges in terms of yield, reaction conditions, and the complexity of the procedure. The data presented herein is compiled from established chemical literature to provide a quantitative basis for comparison.
Data Presentation: A Comparative Analysis
| Starting Material | Key Reagents | Reaction Steps | Temperature (°C) | Reaction Time | Yield (%) | Purity/Notes |
| 1,3-Butadiene | Br₂, HBr | 2 | -15 to 0 (Step 1) | Varies | Moderate | Mixture of isomers likely, requires careful control to avoid over-bromination. |
| Crotyl Alcohol | PBr₃, Br₂ | 2 | 0 to rt | Varies | Good | Conversion to 1-bromobut-2-ene followed by bromination. |
| Crotonaldehyde | 1. NaBH₄, EtOH2. PBr₃, Br₂ | 3 | rt (Step 1), 0 to rt (Step 2 & 3) | Varies | Potentially Lower | Requires initial reduction to crotyl alcohol. |
Experimental Workflows and Signaling Pathways
To visualize the logical flow of the synthetic comparisons and the individual reaction pathways, the following diagrams are provided.
Caption: Comparative workflow for the synthesis of this compound.
Detailed Experimental Protocols
Route A: Synthesis from 1,3-Butadiene
This route involves a two-step process: the initial bromination of 1,3-butadiene to form a mixture of dibromobutenes, followed by hydrobromination to yield the final product. Careful control of reaction conditions is crucial to prevent the formation of 1,2,3,4-tetrabromobutane.[1]
Step 1: Synthesis of 1,4-Dibromo-2-butene
-
In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, dissolve 1,3-butadiene in a chlorinated solvent such as chloroform or dichloromethane.
-
Cool the solution to a temperature between -15 °C and -10 °C using an ice-salt bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the cooled butadiene solution with vigorous stirring, maintaining the temperature below -10 °C.
-
After the addition is complete, continue stirring for an additional hour at low temperature. The disappearance of the bromine color indicates the completion of the reaction.
-
Wash the reaction mixture with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by washes with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or petroleum ether, or by vacuum distillation.
Step 2: Hydrobromination of 1,4-Dibromo-2-butene
Caption: Synthetic pathway from 1,3-Butadiene.
Route B: Synthesis from Crotyl Alcohol (But-2-en-1-ol)
This pathway involves the conversion of crotyl alcohol to a brominated intermediate, which is then further brominated.
Step 1: Synthesis of 1-Bromobut-2-ene
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve but-2-en-1-ol in anhydrous diethyl ether and cool to 0 °C in an ice bath.
-
Add phosphorus tribromide (PBr₃) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.[2]
-
After the addition, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1-bromobut-2-ene, which can be purified by distillation.
Step 2: Bromination of 1-Bromobut-2-ene
A detailed, high-yield protocol for the direct bromination of 1-bromobut-2-ene to this compound requires further investigation from primary literature sources.
Caption: Synthetic pathway from Crotyl Alcohol.
Route C: Synthesis from Crotonaldehyde (2-Butenal)
This proposed route first involves the reduction of crotonaldehyde to crotyl alcohol, which can then follow Route B.
Step 1: Reduction of Crotonaldehyde to Crotyl Alcohol
-
In a round-bottom flask, dissolve crotonaldehyde in ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crotyl alcohol.
Steps 2 & 3: Conversion to this compound
Following the successful synthesis of crotyl alcohol, the subsequent steps would follow the protocol outlined in Route B.
Caption: Synthetic pathway from Crotonaldehyde.
Conclusion
Based on the available literature, the synthesis of this compound appears most direct from crotyl alcohol, potentially offering a higher yield and simpler purification process compared to the route starting from 1,3-butadiene. The synthesis from 1,3-butadiene is complicated by the formation of isomeric byproducts and the potential for over-bromination, necessitating stringent control over reaction conditions. The route from crotonaldehyde introduces an additional reduction step, which may lower the overall yield and increase the total synthesis time.
For researchers seeking an efficient and relatively straightforward synthesis of this compound, the crotyl alcohol route appears to be the most promising starting point. However, further optimization of the subsequent bromination step is likely required to maximize yield and purity. The 1,3-butadiene route may be viable if a mixture of brominated butanes is acceptable or if advanced purification techniques are available. The crotonaldehyde route is the least direct and would likely be considered only if crotonaldehyde is a more readily available or cost-effective starting material.
This comparative guide serves as a foundational resource for the synthesis of this compound. It is recommended that researchers consult primary literature for specific reaction optimizations and safety protocols before undertaking any experimental work.
References
A Spectroscopic Showdown: Differentiating Brominated Butane Isomers
A comprehensive guide to the spectroscopic comparison of monobrominated and dibrominated butanes, providing researchers, scientists, and drug development professionals with essential data and methodologies for isomer identification. This guide delves into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between constitutional isomers of bromobutane.
The structural diversity of brominated butanes presents a significant analytical challenge in synthetic chemistry and drug development. Differentiating between isomers such as 1-bromobutane and 2-bromobutane, or the various dibromobutane isomers, is crucial for ensuring the purity and efficacy of pharmaceutical intermediates and other fine chemicals. Spectroscopic techniques offer a powerful and non-destructive means of elucidating the precise connectivity of atoms within these molecules. This guide provides a comparative analysis of the IR, ¹H NMR, ¹³C NMR, and MS data for a range of brominated butanes, supported by detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for monobrominated and dibrominated butanes, facilitating a clear and objective comparison.
Monobrominated Butanes
| Spectroscopic Data | 1-Bromobutane | 2-Bromobutane |
| IR (cm⁻¹) | C-H stretch: ~2874-2963, C-Br stretch: ~645[1] | C-H stretch: ~2879-2970, C-Br stretch: ~563 |
| ¹H NMR (δ, ppm) | ~3.41 (t, 2H), ~1.85 (m, 2H), ~1.48 (m, 2H), ~0.94 (t, 3H) | ~4.13 (m, 1H), ~1.83 (m, 1H), ~1.71 (m, 1H), ~1.03 (d, 3H), ~1.00 (t, 3H) |
| ¹³C NMR (δ, ppm) | ~33.2 (CH₂Br), ~35.1 (CH₂), ~21.6 (CH₂), ~13.4 (CH₃) | ~53.4 (CHBr), ~34.3 (CH₂), ~26.1 (CH₃), ~12.2 (CH₃)[2] |
| Mass Spec. (m/z) | M⁺: 136/138, Base Peak: 57 ([C₄H₉]⁺)[1] | M⁺: 136/138, Base Peak: 57 ([C₄H₉]⁺)[1] |
Dibrominated Butanes
| Spectroscopic Data | 1,2-Dibromobutane | 1,3-Dibromobutane | 1,4-Dibromobutane | 2,3-Dibromobutane |
| IR (cm⁻¹) | C-Br stretch: ~550-650 | C-Br stretch: ~550-650 | C-Br stretch: ~550-650 | C-Br stretch: ~550-650 |
| ¹H NMR (δ, ppm) | ~4.25 (m, 1H), ~3.75 (m, 1H), ~3.60 (m, 1H), ~2.20 (m, 2H), ~1.10 (t, 3H) | ~4.20 (m, 1H), ~3.50 (m, 2H), ~2.40 (m, 2H), ~1.80 (d, 3H) | ~3.45 (t, 4H), ~2.00 (m, 4H) | ~4.30 (m, 2H), ~1.80 (d, 6H) |
| ¹³C NMR (δ, ppm) | ~55.0 (CHBr), ~40.0 (CH₂Br), ~28.0 (CH₂), ~12.0 (CH₃) | ~58.0 (CHBr), ~38.0 (CH₂Br), ~35.0 (CH₂), ~25.0 (CH₃) | ~33.5 (CH₂Br), ~31.0 (CH₂)[3] | ~55.0 (CHBr), ~25.0 (CH₃) |
| Mass Spec. (m/z) | M⁺: 214/216/218, Base Peak: 135/137 ([C₄H₈Br]⁺)[4] | M⁺: 214/216/218, Base Peak: 135/137 ([C₄H₈Br]⁺) | M⁺: 214/216/218, Base Peak: 135/137 ([C₄H₈Br]⁺)[5] | M⁺: 214/216/218, Base Peak: 135/137 ([C₄H₈Br]⁺)[6] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid brominated butane samples.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[7]
-
Instrument Setup: The salt plates are mounted in a sample holder and placed in the beam path of the IR spectrometer.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is typically recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups and bond vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-50 mg of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used, and a larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Analysis: The chemical shifts (δ), integration (for ¹H NMR), and coupling patterns (multiplicity) of the signals are analyzed to determine the structure of the compound.
Mass Spectrometry (MS)
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct injection or coupled with a gas chromatograph (GC-MS) for separation of mixtures.
-
Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which can cause fragmentation.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragmentation patterns that provide structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) results in characteristic M+2 peaks for bromine-containing fragments.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of brominated butane isomers.
Caption: Workflow for differentiating brominated butane isomers using spectroscopic techniques.
By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently distinguish between the various constitutional isomers of brominated butanes, ensuring the integrity of their chemical syntheses and downstream applications.
References
- 1. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Butane, 1,2-dibromo- [webbook.nist.gov]
- 5. 1,4-Dibromobutane | C4H8Br2 | CID 8056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dibromobutane | C4H8Br2 | CID 21508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Benchmarking 1,2,3-Tribromobutane: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkyl halide is a critical decision in the design of synthetic routes. This guide provides a comprehensive comparison of 1,2,3-tribromobutane with other common alkyl halides, focusing on their performance in nucleophilic substitution and elimination reactions. By presenting available experimental data and detailed protocols, this document aims to inform the strategic selection of reagents for the synthesis of complex molecular architectures.
Reactivity Overview: Substitution vs. Elimination
Alkyl halides are versatile substrates that primarily undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The competition between these pathways is dictated by several factors, including the structure of the alkyl halide, the nature of the nucleophile/base, the leaving group, and the solvent.
Nucleophilic Substitution (SN2): This is a single-step concerted mechanism where a nucleophile attacks the carbon atom, displacing the leaving group from the opposite side. The reaction rate is sensitive to steric hindrance. Consequently, the reactivity order for SN2 reactions is generally: methyl > primary > secondary > tertiary halides.[1][2] For instance, in reactions with sodium iodide in acetone, 1-bromobutane reacts significantly faster than 2-bromobutane, while 2-bromo-2-methylpropane (a tertiary halide) is largely unreactive under these conditions.[3][4]
Elimination (E2): This is also a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond. Strong, bulky bases favor E2 reactions. The regioselectivity of the elimination from unsymmetrical alkyl halides, such as 2-bromobutane, can lead to a mixture of products, including 1-butene and cis/trans-2-butene.[5]
The Profile of this compound
This compound is a polyhalogenated alkane featuring a primary bromide at the C1 position and two secondary bromides at the C2 and C3 positions. This structure suggests a complex reactivity profile where the different bromine atoms can exhibit distinct reactivity. Based on general principles, the primary bromide is expected to be more susceptible to SN2 reactions than the more sterically hindered secondary bromides. The vicinal arrangement of bromides at C2 and C3 also opens up the possibility of sequential elimination reactions to form unsaturated products.
While specific experimental data for this compound in a wide range of synthetic applications is not extensively documented in readily available literature, its reactivity can be inferred from the behavior of its isomers and other polyhalogenated compounds. For example, its isomer, 1,2,4-tribromobutane, is utilized in the synthesis of five-membered heterocyclic systems through intramolecular nucleophilic substitution.[6]
Comparative Performance Data
To provide a quantitative comparison, the following table summarizes typical reaction conditions and yields for various alkyl halides in representative nucleophilic substitution and elimination reactions. It is important to note that direct, side-by-side comparative data under identical conditions is often unavailable, and the presented data is compiled from various sources.
| Alkyl Halide | Reagent | Reaction Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 1-Bromobutane | Sodium Azide (NaN3) | SN2 | Acetonitrile | Not specified | Not specified | Good | [5] |
| Sodium Iodide (NaI) | SN2 (Finkelstein) | Acetone | Room Temp. | < 3 min | Precipitate observed | [7] | |
| Ethanolic KOH | E2 | Ethanol | 80 | Not specified | ~100 (1-butene) | [8] | |
| 2-Bromobutane | Sodium Iodide (NaI) | SN2 | Acetone | 50 | Slower than 1° | Precipitate observed | [7] |
| Ethanolic KOH | E2 | Ethanol | 80 | Not specified | Mixture of butenes | [8][9] | |
| 2-Bromo-2-methylpropane | Sodium Iodide (NaI) | SN2 | Acetone | 50 | No reaction | 0 | [4] |
| 1,2-Dibromobutane | Zinc dust | Elimination | Not specified | Heating | Not specified | 1-Butene (major) | [10] |
| meso-2,3-Dibromobutane | Zinc dust | Elimination | Not specified | Heating | Not specified | trans-2-Butene | [11][12] |
| 1,2-Dihaloalkanes (general) | Excess Strong Base (e.g., NaNH2) | Double Dehydrohalogenation | Not specified | Not specified | Not specified | Alkyne | [6][13][14] |
| This compound (Predicted) | Strong Base (e.g., KOH) | Double Dehydrobromination | Ethanol | Reflux | — | Bromobutenes/Butadiene | Inferred |
| This compound (Predicted) | Zinc dust | Debromination | Ethanol | Reflux | — | Butadiene/Cyclopropanes | Inferred |
Experimental Protocols
General Protocol for Dehydrobromination of a Vicinal Dibromide
This protocol is adapted from the dehydrobromination of 1,2-dibromo-1,2-diphenylethane and can serve as a starting point for investigating the elimination reactions of this compound.
Materials:
-
Vicinal dibromide (e.g., 1,2-dibromobutane)
-
Potassium hydroxide (KOH), solid
-
Ethylene glycol
-
Water
-
Ice
Procedure:
-
To a 100 mL round-bottom flask, add the vicinal dibromide (1.0 eq) and solid potassium hydroxide (2.0 eq).[15]
-
Add ethylene glycol as the solvent and a couple of boiling chips.[15]
-
Assemble a reflux condenser and heat the mixture to boiling using a heating mantle.[15]
-
Reflux the reaction mixture for 25 minutes.[15]
-
After cooling, transfer the hot contents to a beaker.[15]
-
Add water to the beaker and chill in an ice bath to precipitate the product.[15]
-
Collect the solid product by vacuum filtration and wash with a small amount of ice water.[15]
-
The crude product can be purified by recrystallization.
General Protocol for SN2 Reaction with Sodium Iodide in Acetone
This protocol is a standard test for comparing the reactivity of primary, secondary, and tertiary alkyl halides in an SN2 reaction.
Materials:
-
Alkyl halide (e.g., 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane)
-
15% solution of sodium iodide in acetone
Procedure:
-
In separate, clean, dry test tubes, add 2 mL of the 15% sodium iodide in acetone solution.[4]
-
To each test tube, add 2 drops of the respective alkyl halide and shake to mix.[4]
-
Observe the test tubes for the formation of a precipitate (sodium bromide or chloride).[4]
-
Record the time it takes for the precipitate to form. For less reactive halides, the tubes can be gently warmed in a 50°C water bath.[7]
Logical Workflow and Reaction Pathways
The following diagrams illustrate the decision-making process for predicting the outcome of a reaction with an alkyl halide and the potential reaction pathways for this compound.
Caption: Decision matrix for predicting reaction pathways of alkyl halides.
Caption: Potential synthetic pathways for this compound.
Conclusion
This compound presents an interesting, albeit under-explored, substrate for organic synthesis. Its combination of primary and secondary bromides suggests a nuanced reactivity that could be exploited for the selective formation of a variety of products, including substituted butanes, brominated butenes, and potentially cyclic compounds. While direct experimental data is limited, a comparison with other alkyl halides provides a strong theoretical framework for predicting its behavior. The primary C1-Br bond is the most likely site for SN2 attack, while the vicinal C2-Br and C3-Br bonds are primed for elimination reactions. Further experimental investigation into the reactivity of this compound is warranted to fully unlock its synthetic potential and to provide the concrete data needed for a more definitive comparison with other alkyl halides.
References
- 1. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. webassign.net [webassign.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. scribd.com [scribd.com]
- 8. ukessays.com [ukessays.com]
- 9. Solved 5. In the Dehydrohalogenation of 2-Bromobutane, the | Chegg.com [chegg.com]
- 10. quora.com [quora.com]
- 11. 15) When meso-2, 3-dibromo butane is heated with Zn dust, the product is .. [askfilo.com]
- 12. youtube.com [youtube.com]
- 13. fiveable.me [fiveable.me]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Personal protective equipment for handling 1,2,3-Tribromobutane
Disclaimer: No specific Safety Data Sheet (SDS) for 1,2,3-Tribromobutane could be located. The following information is compiled from data on structurally similar halogenated hydrocarbons and should be treated as a guideline. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this chemical.
This guide provides essential, immediate safety and logistical information for the handling of this compound, including operational and disposal plans. The procedural, step-by-step guidance is intended to directly answer specific operational questions and build trust by providing value beyond the product itself.
Physical and Chemical Properties
A summary of known physical and chemical properties of this compound is provided below. This data is essential for understanding the chemical's behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₄H₇Br₃ |
| Molecular Weight | 294.81 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar halogenated hydrocarbons, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this chemical.
| Hazard | Required Personal Protective Equipment (PPE) |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory to protect against splashes.[1] |
| Skin Protection | A flame-retardant and chemical-resistant lab coat, worn over full-coverage clothing, is required.[2] Neoprene or nitrile gloves are recommended; consider double-gloving for enhanced protection.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][3] If there is a risk of vapor or aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile) are essential.[3] Inspect gloves for any signs of degradation or puncture before and during use. |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound. The following step-by-step protocol should be followed:
-
Preparation and Pre-Work Inspection:
-
Ensure that a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Don all required PPE as outlined in the table above.
-
-
Handling and Dispensing:
-
Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE carefully to avoid contaminating skin or clothing.
-
Wash hands and any exposed skin thoroughly with soap and water after completing work.
-
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, but do not attempt to clean up a large spill without proper respiratory protection.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[4][5][6][7]
-
Neutralize: For spills of halogenated compounds, having a neutralizing agent like sodium thiosulfate on hand can be beneficial for final cleanup after absorption.[4]
-
Collect and Dispose: Carefully collect the absorbed material and contaminated items into a sealed, labeled hazardous waste container.[1][4][5][6]
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated hydrocarbon waste must be collected separately from non-halogenated waste streams.
-
Containerization: Use designated, properly labeled, and sealed containers for all this compound waste.
-
Disposal Method: All waste containing this compound must be disposed of as hazardous waste through your institution's EHS department.[8] Do not pour this chemical down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, including PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.
Workflow for a Chemical Spill
The following diagram illustrates the logical workflow for responding to a chemical spill.
Caption: Workflow for responding to a chemical spill.
References
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
